molecular formula C7H7FN2O2 B1309285 3-Fluoro-2-methyl-6-nitroaniline CAS No. 485832-96-0

3-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B1309285
CAS No.: 485832-96-0
M. Wt: 170.14 g/mol
InChI Key: CRPZQUGQOPIFPQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPZQUGQOPIFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397036
Record name 3-fluoro-2-methyl-6-nitroaniline
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485832-96-0
Record name 3-fluoro-2-methyl-6-nitroaniline
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Record name 3-fluoro-2-methyl-6-nitroaniline
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Foundational & Exploratory

Technical Guide: 3-Fluoro-2-methyl-6-nitroaniline (CAS 485832-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 3-Fluoro-2-methyl-6-nitroaniline, CAS 485832-96-0. Due to its specific substitution pattern, combining a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, this compound serves as a valuable building block in medicinal chemistry and functional material synthesis. This document consolidates available physicochemical data, outlines a plausible synthetic protocol based on established chemical transformations, and discusses its potential applications in drug discovery.

Core Compound Data

The following tables summarize the key identifiers and reported physicochemical properties for this compound.

Table 1: Compound Identification
IdentifierValue
CAS Number 485832-96-0[1][2]
IUPAC Name This compound[1]
Synonyms 2-Amino-6-fluoro-3-nitrotoluene, 3-fluoro-2-methyl-6-nitrophenylamine[3]
Molecular Formula C₇H₇FN₂O₂[1][2]
Molecular Weight 170.14 g/mol [3][4]
Canonical SMILES CC1=C(F)C=CC(=C1N)--INVALID-LINK--[O-][1]
InChI Key CRPZQUGQOPIFPQ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource
Physical Form Solid[5]
Melting Point 118-121 °C[5]
Boiling Point 310.1 °C at 760 mmHg (Predicted)[5]
Purity Typically >97% or 98%[2][3][5]
Storage Temperature 4°C, protect from light[5]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on well-established methods for the regioselective nitration of substituted anilines, such as the synthesis of 2-methyl-6-nitroaniline from 2-methylaniline.[6][7]

Step 1: Acetylation (Amine Protection)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(3-fluoro-2-methylphenyl)acetamide. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration

  • Reaction Setup: Add the dried N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C in a clean, dry round-bottom flask. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature is maintained below 5 °C throughout the addition. The ortho-directing effect of the methyl group and the meta-directing effect of the acylamino group should favor nitration at the C6 position.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate, N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, will precipitate. Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reaction Setup: Suspend the crude N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis confirms the complete removal of the acetyl group.

  • Work-up: Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product, this compound, will precipitate.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection.

  • Mass Spectrometry (MS): Confirm the molecular weight (170.14 g/mol ) via LC-MS or direct infusion MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the aromatic and methyl proton signals and their respective couplings.

    • ¹³C NMR: Confirm the number of unique carbon environments.

    • ¹⁹F NMR: Observe the fluorine signal.

  • Infrared (IR) Spectroscopy: Identify characteristic peaks for the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the symmetric/asymmetric stretches of the nitro group (NO₂).

Role in Drug Discovery and Development

While no direct biological activity has been reported for this compound itself, its value lies in its utility as a chemical intermediate. Nitroaromatic compounds are versatile precursors in medicinal chemistry.[8]

  • Precursor to Diamines: The nitro group can be readily reduced to an amine, yielding a substituted benzene-1,2-diamine. This diamine scaffold is crucial for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active molecules.

  • Modulation of Physicochemical Properties: The inclusion of a fluorine atom is a common strategy in drug design. Fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[9]

  • Directed Synthesis: The specific substitution pattern allows for directed, regioselective synthesis of more complex molecules. It is an ideal starting material for building molecules where this particular arrangement of functional groups is required for biological activity, such as in kinase inhibitors or other targeted therapies.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the key processes described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_purification Purification A 3-Fluoro-2-methylaniline B Acetylation (Acetic Anhydride, Acetic Acid) A->B Protect Amine C N-(3-fluoro-2-methylphenyl)acetamide B->C D Nitration (HNO₃, H₂SO₄, 0-5 °C) C->D Regioselective Nitration E N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide D->E F Acid Hydrolysis (HCl, Ethanol, Reflux) E->F Remove Acetyl Group G This compound (Crude Product) F->G H Recrystallization or Column Chromatography G->H Isolate & Purify I Pure Product (CAS 485832-96-0) H->I

Proposed synthetic pathway for this compound.

Analytical_Workflow cluster_sample cluster_primary Primary Analysis cluster_structure Structural Confirmation cluster_result Sample Synthesized Product TLC TLC (Reaction Monitoring) Sample->TLC HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Confirm Structure IR IR Spectroscopy (Functional Groups) NMR->IR Confirm Bonds Result Confirmed Structure & Purity IR->Result

Workflow for the analytical characterization of the final product.

References

In-Depth Technical Guide to 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-methyl-6-nitroaniline. The information is intended to support research, development, and drug discovery efforts involving this compound and related substituted anilines.

Chemical and Physical Properties

This compound is a substituted aromatic amine with the chemical formula C₇H₇FN₂O₂. Its structure consists of an aniline ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position. The presence of these functional groups, particularly the electron-withdrawing nitro group and the electronegative fluorine atom, significantly influences the molecule's chemical reactivity and biological activity.[1][2]

Table 1: General and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Fluoro-6-methyl-2-nitroaniline4-Fluoro-2-methyl-6-nitroaniline
CAS Number 485832-96-0[3]1393442-58-4147285-87-8[4]
Molecular Formula C₇H₇FN₂O₂C₇H₇FN₂O₂C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol 170.14 g/mol [5]170.14 g/mol [4]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for structurally similar compounds can provide valuable insights for characterization. Chemical suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Synthesis and Reactivity

Proposed Synthesis Workflow:

A plausible synthetic route to this compound can be inferred from established methods for the synthesis of substituted nitroanilines. A common approach involves the nitration of an appropriately substituted aniline precursor.

SynthesisWorkflow Start 3-Fluoro-2-methylaniline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Product This compound Nitration->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (General Procedure for Nitration of a Substituted Aniline):

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Protection of the Amino Group (Optional but Recommended): To control the regioselectivity of the nitration and prevent oxidation of the aniline, the amino group is often protected, for example, by acetylation with acetic anhydride.

  • Nitration: The protected aniline is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto ice, leading to the precipitation of the nitrated product.

  • Deprotection: If the amino group was protected, the protecting group is removed (e.g., by acid or base hydrolysis).

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the pure this compound.

Reactivity:

The chemical reactivity of this compound is dictated by its functional groups. The aniline moiety is a nucleophile, though its reactivity is diminished by the electron-withdrawing nitro group. The aromatic ring is activated towards electrophilic substitution by the amino and methyl groups, but deactivated by the nitro group. The nitro group can be reduced to an amino group, providing a route to further functionalization. The fluorine atom can influence the acidity of the N-H bond and the overall electronic properties of the molecule.

Potential Applications in Drug Development

Substituted nitroanilines are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.[6] The presence of a nitro group can be a key pharmacophore, and in some cases, it is associated with bioreductive activation, particularly in hypoxic environments characteristic of solid tumors.[6] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7]

Potential Therapeutic Areas:

  • Anticancer Activity: Numerous N-substituted 2-nitroaniline derivatives have shown significant cytotoxic effects against various cancer cell lines.[6] The biological activity is often dependent on the specific substitution pattern on the aniline ring.

  • Antimicrobial Activity: Nitroaromatic compounds have a history of use as antimicrobial agents. Their mechanism often involves the intracellular reduction of the nitro group to reactive species that can damage microbial DNA and other macromolecules.[8] Substituted nitroanilines have been investigated for their antifungal and antibacterial properties.[9]

  • Antiparasitic Activity: The presence of nitro and fluoro groups in synthetic compounds has been shown to be advantageous in the design of antileishmanial and antichagasic agents.[7]

Signaling Pathway Involvement (Hypothetical):

While no specific signaling pathways have been elucidated for this compound, related nitroaromatic compounds are known to undergo enzymatic reduction, which can lead to the generation of reactive oxygen species and cellular damage in target organisms.[10]

SignalingPathway cluster_cell Target Cell (e.g., Cancer Cell, Microbe) Compound This compound Reduction Enzymatic Reduction (e.g., Nitroreductases) Compound->Reduction ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Reduction->ReactiveIntermediates CellularDamage Damage to Cellular Macromolecules (DNA, Proteins, etc.) ReactiveIntermediates->CellularDamage Apoptosis Cell Death / Apoptosis CellularDamage->Apoptosis

Caption: Hypothetical mechanism of action for a nitroaniline derivative.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related substituted anilines and nitroaromatics, it should be handled with care.[11]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Avoid inhalation of dust and contact with skin and eyes.[12]

  • In case of contact, wash the affected area immediately with plenty of water.[12]

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a chemical compound with significant potential for applications in research and drug development, particularly in the fields of oncology and infectious diseases. Its unique substitution pattern offers opportunities for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its chemical properties, biological activities, and mechanisms of action. This guide provides a foundational understanding of this compound to aid researchers in their future investigations.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient three-step synthesis route for 3-Fluoro-2-methyl-6-nitroaniline, a valuable intermediate in the development of pharmaceutical compounds. The synthesis begins with the readily available starting material, 3-Fluoro-2-methylaniline, and proceeds through a sequence of acetylation, nitration, and hydrolysis. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in the successful replication and optimization of this process.

Synthesis Overview

The synthesis of this compound is strategically designed to ensure high regioselectivity and yield. The process involves the protection of the reactive amino group of 3-Fluoro-2-methylaniline via acetylation. This step prevents unwanted side reactions during the subsequent nitration and directs the nitro group to the desired position on the aromatic ring. The final step involves the deprotection of the amino group to yield the target molecule.

Synthesis_Route Start 3-Fluoro-2-methylaniline Intermediate1 N-(3-Fluoro-2-methylphenyl)acetamide Start->Intermediate1 Acetylation Intermediate2 N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitration FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Overall synthesis route for this compound.

Experimental Protocols

Step 1: Acetylation of 3-Fluoro-2-methylaniline

This initial step involves the protection of the amino group of 3-Fluoro-2-methylaniline by reacting it with acetic anhydride. This reaction is typically carried out in an inert solvent to yield N-(3-Fluoro-2-methylphenyl)acetamide.

Experimental Workflow:

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-Fluoro-2-methylaniline in an appropriate solvent B Add acetic anhydride dropwise while stirring A->B C Stir the mixture at room temperature B->C D Pour the reaction mixture into ice water C->D E Collect the precipitate by filtration D->E F Wash the solid with water and dry E->F G Recrystallize from a suitable solvent (e.g., ethanol/water) F->G

Caption: Experimental workflow for the acetylation of 3-Fluoro-2-methylaniline.

Detailed Protocol:

A general procedure for the acetylation of anilines can be adapted for this synthesis. In a round-bottom flask, 3-Fluoro-2-methylaniline (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or acetic acid. Acetic anhydride (1.2 eq.) is then added dropwise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid N-(3-Fluoro-2-methylphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an ethanol-water mixture.

Reagent/SolventMolar Eq.PurityNotes
3-Fluoro-2-methylaniline1.0>98%Starting material
Acetic Anhydride1.2>98%Acetylating agent
Dichloromethane/Acetic Acid-AnhydrousSolvent
Product
N-(3-Fluoro-2-methylphenyl)acetamide--Expected Yield: >90%
ParameterValue
Reaction TemperatureRoom Temperature
Reaction Time1-3 hours (monitor by TLC)
Step 2: Nitration of N-(3-Fluoro-2-methylphenyl)acetamide

The second step is the regioselective nitration of the acetylated intermediate. The directing effects of the acetamido group (ortho-, para-directing) and the fluorine and methyl groups on the aromatic ring are crucial for achieving the desired 6-nitro isomer. The use of a mixed acid system (nitric acid and sulfuric acid) is a common and effective method for this transformation.

Experimental Workflow:

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up and Purification A Cool concentrated sulfuric acid to 0°C B Add N-(3-Fluoro-2-methylphenyl)acetamide portion-wise with stirring A->B C Prepare a mixture of fuming nitric acid and concentrated sulfuric acid B->C D Add the nitrating mixture dropwise while maintaining the temperature at 0-5°C C->D E Stir the reaction mixture at low temperature D->E F Pour the reaction mixture onto crushed ice E->F G Collect the precipitate by filtration F->G H Wash the solid with cold water until neutral G->H I Dry the product, N-(3-Fluoro-2-methyl- 6-nitrophenyl)acetamide H->I

Caption: Experimental workflow for the nitration of N-(3-Fluoro-2-methylphenyl)acetamide.

Detailed Protocol:

N-(3-Fluoro-2-methylphenyl)acetamide (1.0 eq.) is added portion-wise to cold (0 °C) concentrated sulfuric acid with stirring. A pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C. After the addition is complete, the reaction is stirred at this temperature for a specified time and monitored by TLC. The reaction is quenched by pouring the mixture onto crushed ice, leading to the precipitation of the product. The solid N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Reagent/SolventMolar Eq.Purity/ConcentrationNotes
N-(3-Fluoro-2-methylphenyl)acetamide1.0-Starting material
Concentrated Sulfuric Acid-98%Solvent and catalyst
Fuming Nitric Acid1.1>90%Nitrating agent
Product
N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide--Expected Yield: High
ParameterValue
Reaction Temperature0-5 °C
Reaction Time1-2 hours (monitor by TLC)
Step 3: Hydrolysis of N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide

The final step is the deprotection of the amino group by acid-catalyzed hydrolysis to yield this compound.

Experimental Workflow:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide in an aqueous acid solution (e.g., HCl or H2SO4) B Heat the mixture to reflux A->B C Cool the reaction mixture B->C D Neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product C->D E Collect the solid by filtration D->E F Wash the product with water and dry E->F G Recrystallize for higher purity if needed F->G

Caption: Experimental workflow for the hydrolysis of the nitro-acetanilide intermediate.

Detailed Protocol:

N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide (1.0 eq.) is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as indicated by TLC. After completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free amine. The resulting solid, this compound, is collected by filtration, washed with water, and dried.

Reagent/SolventMolar Eq.Purity/ConcentrationNotes
N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide1.0-Starting material
Hydrochloric Acid or Sulfuric Acid-Concentrated or diluteCatalyst and solvent
Sodium Hydroxide or Ammonium Hydroxide-Aqueous solutionFor neutralization
Product
This compound--Expected Yield: High
ParameterValue
Reaction TemperatureReflux
Reaction Time2-4 hours (monitor by TLC)

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Note that the yields are based on general procedures for similar reactions and may vary depending on the specific reaction conditions and scale.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield
3-Fluoro-2-methylaniline443-86-7C₇H₈FN125.15Liquid-
N-(3-Fluoro-2-methylphenyl)acetamide322-33-8C₉H₁₀FNO167.18Solid>90%
N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide-C₉H₉FN₂O₃212.18SolidHigh
This compound485832-96-0C₇H₇FN₂O₂170.14SolidHigh

Conclusion

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and visualizations, researchers and drug development professionals can successfully synthesize this key intermediate for their research and development needs. Careful monitoring of reaction parameters and adherence to safety protocols are essential for achieving high yields and purity.

In-Depth Technical Guide to 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and available data for 3-Fluoro-2-methyl-6-nitroaniline. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes information on closely related isomers to provide context and comparative insights.

Core Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₇FN₂O₂. Its structure consists of an aniline ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position.

Molecular Identifiers:

  • CAS Number: 485832-96-0

  • Molecular Formula: C₇H₇FN₂O₂

  • Molecular Weight: 170.14 g/mol

  • SMILES: CC1=C(N)C(=CC=C1F)--INVALID-LINK--=O

The precise arrangement of these functional groups is crucial in determining the molecule's chemical reactivity, physical properties, and potential biological activity. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating effect of the amino and methyl groups, creates a complex electronic environment on the aromatic ring.

Physicochemical Data

PropertyThis compound2-Methyl-6-nitroaniline[1]2-Fluoro-6-nitroaniline4-Fluoro-2-nitroaniline
CAS Number 485832-96-0570-24-117809-36-8364-78-3
Molecular Formula C₇H₇FN₂O₂C₇H₈N₂O₂C₆H₅FN₂O₂C₆H₅FN₂O₂
Molecular Weight 170.14 g/mol 152.15 g/mol 156.12 g/mol 156.11 g/mol
Melting Point Data not available93-96 °C47-48 °CData not available
Boiling Point Data not availableData not availableData not availableData not available
Appearance Data not availableOrange-yellow prisms or brown granular powderLight-yellow to yellow or light-orange to orange to brown powder or crystalsData not available

Spectral Analysis

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not published in readily accessible sources. Commercial suppliers may provide a Certificate of Analysis with this information upon purchase. For reference, typical spectral features of related nitroaniline compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluorine, methyl, amino, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to the electron-withdrawing fluorine and nitro groups would be expected to resonate at a lower field (higher ppm).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

  • Asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • C-F stretching (around 1000-1400 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other substituents.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic approach can be conceptualized based on established organic chemistry principles.

A potential synthetic pathway could involve the nitration of 3-Fluoro-2-methylaniline. The directing effects of the existing substituents (fluoro, methyl, and amino groups) would determine the position of the incoming nitro group. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The fluorine atom is an ortho-, para-director but deactivating. The interplay of these directing effects would be critical in achieving the desired 6-nitro isomer.

To achieve regioselectivity, protection of the highly activating amino group might be necessary prior to the nitration step. A common protecting group for anilines is acetyl. The synthesis could therefore proceed via the following logical steps:

SynthesisWorkflow Start 3-Fluoro-2-methylaniline Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Intermediate1 N-(3-Fluoro-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (e.g., Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Plausible synthetic workflow for this compound.

General Experimental Protocol for Nitration of an Acetanilide Derivative (Illustrative):

  • Protection: 3-Fluoro-2-methylaniline would be reacted with acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst to form N-(3-Fluoro-2-methylphenyl)acetamide.

  • Nitration: The protected aniline would then be carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group.

  • Deprotection: The resulting N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide would be hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Drug Development Potential

There is no specific information in the scientific literature regarding the biological activity or potential applications in drug development of this compound. However, the biological activities of structurally related nitroaniline compounds are well-documented.

Nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities[2][3][4][5]. The mechanism of action for some nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the target cell to form reactive radical species that can damage DNA and other vital cellular components[2].

The presence of a fluorine atom can often enhance the metabolic stability and bioavailability of a drug candidate. Therefore, it is plausible that this compound could be a subject of interest in medicinal chemistry research.

Given the lack of direct data, any investigation into the biological effects of this compound would need to begin with foundational in vitro screening assays. The following diagram illustrates a general workflow for assessing the biological activity of a novel compound.

BiologicalScreeningWorkflow Compound This compound AssayType Select In Vitro Assays Compound->AssayType Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) AssayType->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) AssayType->Antimicrobial DataAnalysis Data Analysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification FurtherStudies Further Mechanistic Studies HitIdentification->FurtherStudies

General workflow for biological activity screening.

Conclusion

This compound is a chemical entity with a well-defined structure. However, there is a significant gap in the publicly available scientific literature regarding its specific experimental properties, a detailed synthetic protocol, and its biological activities. The information provided in this guide is based on its known chemical structure and data from closely related analogs. Researchers and scientists interested in this molecule for drug development or other applications will likely need to perform de novo synthesis and characterization to obtain the necessary in-depth technical data.

References

An In-depth Technical Guide on 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of 3-Fluoro-2-methyl-6-nitroaniline, a key intermediate in the synthesis of various organic compounds. The document details its chemical properties, outlines a standard synthesis protocol, and discusses its potential applications, particularly within the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic amine with the chemical formula C₇H₇FN₂O₂. Its structure, featuring a combination of fluoro, methyl, and nitro functional groups on an aniline core, makes it a versatile building block in organic synthesis. The strategic placement of these substituents influences the molecule's reactivity and makes it a valuable precursor for creating more complex molecules with desired biological activities. The nitro group, in particular, is a known pharmacophore and can be a critical component in the development of new therapeutic agents.[1]

IUPAC Name: this compound

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 485832-96-0[2]
Molecular Formula C₇H₇FN₂O₂[2]
Molecular Weight 170.14 g/mol [2][3]
Appearance Not specified, likely a crystalline solid
Purity Min. 95%[3]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]

Synthesis Protocol

The synthesis of substituted nitroanilines often involves the nitration of an appropriately substituted acetanilide, followed by hydrolysis. A general and widely used method for producing related compounds like 2-methyl-6-nitroaniline involves the acetylation of the parent aniline, followed by a controlled nitration and subsequent deacetylation.[4][5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established methods for analogous compounds.

Materials:

  • 3-Fluoro-2-methylaniline

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃, 70%)

  • Hydrochloric acid (HCl) or Sulfuric acid for hydrolysis

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Acetylation: 3-Fluoro-2-methylaniline is slowly added to acetic anhydride with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Nitration: The resulting acetanilide is dissolved in concentrated sulfuric acid and cooled in an ice-salt bath. A mixture of nitric acid and sulfuric acid is then added dropwise, ensuring the temperature is kept low to control the regioselectivity of the nitration.

  • Work-up and Isolation of Intermediate: The reaction mixture is poured onto crushed ice, leading to the precipitation of the nitrated acetanilide. The solid is collected by filtration and washed with cold water.

  • Hydrolysis: The crude nitrated acetanilide is heated under reflux with an acid catalyst (e.g., sulfuric or hydrochloric acid) to remove the acetyl group.

  • Final Product Isolation and Purification: After hydrolysis, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Safety Precautions: This synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and potentially explosive. All steps should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Research and Development

Substituted nitroanilines are crucial intermediates in the synthesis of a wide range of commercially important compounds.

  • Pharmaceutical Synthesis: The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex heterocyclic compounds. The nitro group can be reduced to an amine, which can then undergo various coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[7] Nitro-containing compounds have been extensively investigated for their broad biological activities, including antibacterial, antineoplastic, and antiparasitic properties.[1][8]

  • Agrochemicals: Similar to the pharmaceutical industry, the agrochemical sector utilizes such intermediates to develop new herbicides, fungicides, and insecticides.[9]

  • Dye Industry: Nitroanilines are precursors to azo dyes and other colorants.[10]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a potential pathway for its application in drug discovery.

G cluster_synthesis Synthesis Workflow A 3-Fluoro-2-methylaniline B Acetylation (Acetic Anhydride) A->B C N-(3-fluoro-2-methylphenyl)acetamide B->C D Nitration (HNO3/H2SO4) C->D E N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide D->E F Hydrolysis (Acid catalyst) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

G cluster_application Drug Discovery Application Pathway start This compound reduction Reduction of Nitro Group start->reduction diamine Substituted Diamine reduction->diamine cyclization Heterocyclic Ring Formation diamine->cyclization scaffold Bioactive Scaffold cyclization->scaffold optimization Lead Optimization scaffold->optimization candidate Drug Candidate optimization->candidate

Caption: Potential application pathway in drug discovery.

Conclusion

This compound is a significant chemical intermediate with considerable potential in various fields, most notably in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this versatile compound. Further research into its applications is warranted to fully explore its synthetic utility.

References

A Technical Guide to the Spectral Characteristics of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the expected spectral data for 3-Fluoro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical and chemical research. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on the spectral data of structurally similar molecules. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including various fluoro-, methyl-, and nitro-substituted anilines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-47.6 - 7.8Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-56.8 - 7.0TripletJ(H-H) ≈ 8-9
-CH₃2.1 - 2.3Singlet-
-NH₂5.5 - 6.5Broad singlet-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (C-NH₂)148 - 152
C-2 (C-CH₃)115 - 120 (doublet, J(C-F) ≈ 20-25 Hz)
C-3 (C-F)158 - 162 (doublet, J(C-F) ≈ 240-250 Hz)
C-4125 - 129
C-5118 - 122
C-6 (C-NO₂)135 - 140
-CH₃12 - 15

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3450 - 3500Medium
N-H Stretch (symmetric)3350 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Weak
C=C Stretch (aromatic)1580 - 1620Strong
N-O Stretch (asymmetric)1500 - 1550Strong
N-H Bend1590 - 1650Medium
N-O Stretch (symmetric)1330 - 1370Strong
C-N Stretch1250 - 1350Medium-Strong
C-F Stretch1100 - 1200Strong

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₇H₇FN₂O₂
Molecular Weight170.14 g/mol
Predicted m/z (M⁺)170
Predicted Major Fragments153 ([M-OH]⁺), 140 ([M-NO]⁺), 124 ([M-NO₂]⁺), 112 ([M-NO₂-CH₃+H]⁺), 95, 77

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. These should be adapted based on the specific instrumentation and laboratory conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the compound directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Data is collected as a mass spectrum showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Techniques cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample NMR NMR Spectroscopy Purification->NMR Sample Interpretation Data Integration and Structural Confirmation MS->Interpretation IR->Interpretation H_NMR ¹H NMR - Proton Environment NMR->H_NMR C_NMR ¹³C NMR - Carbon Skeleton NMR->C_NMR H_NMR->Interpretation C_NMR->Interpretation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Technical Guide: Solubility Determination of 3-Fluoro-2-methyl-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Fluoro-2-methyl-6-nitroaniline is a chemical intermediate with potential applications in pharmaceutical and materials science. A critical physicochemical property for its use in synthesis, formulation, and biological studies is its solubility in various organic solvents. Currently, there is a lack of publicly available quantitative solubility data for this specific compound. This guide provides a comprehensive overview of established experimental protocols for determining the solubility of a solid organic compound like this compound. The methodologies detailed herein are designed to enable researchers to generate reliable and reproducible solubility data. This document outlines both qualitative and quantitative approaches, including the isothermal saturation (gravimetric) method and UV-Vis spectrophotometry, and provides a structured framework for data presentation and visualization of the experimental workflow.

Introduction to Solubility Testing

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development and chemical synthesis, understanding a compound's solubility profile is essential for tasks such as reaction condition optimization, purification, formulation design, and predicting bioavailability. The principle of "like dissolves like" provides a preliminary qualitative prediction, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. However, for scientific rigor, quantitative measurement is necessary.

Experimental Protocols for Solubility Determination

The following protocols describe methods to determine the solubility of this compound. It is crucial to perform these experiments at a constant, recorded temperature, as solubility is highly temperature-dependent.

2.1. Preliminary Qualitative Assessment

This initial test provides a rough estimate of solubility and helps in selecting appropriate solvents for quantitative analysis.

Methodology:

  • Weigh approximately 10 mg of this compound into a small vial or test tube.

  • Add a selected organic solvent (e.g., ethanol, acetone, ethyl acetate) dropwise, starting with 0.1 mL.

  • After each addition, cap the vial and shake vigorously for 30-60 seconds.[1][2]

  • Visually inspect the solution for any undissolved solid.

  • Continue adding the solvent in small increments (e.g., 0.1 mL) until the solid is completely dissolved.

  • Record the total volume of solvent required.

  • The compound can be classified based on the amount of solvent needed (e.g., very soluble, soluble, sparingly soluble, insoluble).

2.2. Quantitative Method 1: Isothermal Saturation (Gravimetric Analysis)

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining equilibrium solubility.[3][4] It involves creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.[5][6][7]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[3][4]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter (e.g., 0.2 µm PTFE filter) to remove any undissolved microparticles.

  • Gravimetric Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

    • Record the total weight of the dish and the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by a vacuum oven at a temperature below the compound's decomposition point) until the solid residue is completely dry and a constant weight is achieved.[5][7]

    • Record the final weight of the dish with the dry solid residue.

  • Calculation:

    • Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish).

    • Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue).

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100.

2.3. Quantitative Method 2: UV-Vis Spectrophotometry

This method is suitable if this compound has a distinct chromophore that absorbs light in the UV-Vis spectrum. It is a high-throughput method that requires less compound compared to the gravimetric method.[8][9]

Methodology:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of the compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve (Beer-Lambert Law). Determine the equation of the line (y = mx + c).[3]

  • Analysis of Saturated Solution:

    • Prepare a saturated solution and perform phase separation by filtration as described in steps 2.2.1 and 2.2.2.

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the diluted solution at λmax.[8]

  • Calculation:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[3]

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing the experimental results for easy comparison.

Organic SolventTemperature (°C)Method UsedSolubility ( g/100 mL)Solubility (mol/L)Notes
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25UV-Vis
Dichloromethane25UV-Vis
Toluene25Gravimetric
User Defined

Mandatory Visualization

The following diagram illustrates the generalized workflow for the quantitative determination of solubility using the isothermal saturation method.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_grav Gravimetric Method cluster_spec Spectrophotometric Method cluster_calc Phase 4: Calculation & Reporting start Start: Weigh excess This compound add_solvent Add known volume/mass of organic solvent start->add_solvent agitate Seal vial and agitate at constant temperature (24-48 hours) add_solvent->agitate check_equil Verify equilibrium: Undissolved solid remains agitate->check_equil separate Separate solid and liquid phases (Filtration or Centrifugation) check_equil->separate analysis Choose Analysis Method separate->analysis grav_1 Take known volume of clear supernatant analysis->grav_1 Gravimetric spec_1 Accurately dilute clear supernatant analysis->spec_1 Spectro grav_2 Evaporate solvent to dryness grav_1->grav_2 grav_3 Weigh solid residue grav_2->grav_3 calc Calculate Solubility (e.g., g/100 mL or mol/L) grav_3->calc spec_2 Measure absorbance at λmax spec_1->spec_2 spec_3 Calculate concentration using calibration curve spec_2->spec_3 spec_3->calc report Report data in table with temperature calc->report

Caption: Workflow for Quantitative Solubility Determination.

Disclaimer: The protocols provided are generalized methods and may require optimization based on the specific properties of this compound and the selected solvents. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Guide: Physicochemical Properties and Melting Point Determination of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for 3-Fluoro-2-methyl-6-nitroaniline. While a specific, experimentally determined melting point for this compound is not publicly documented in the cited literature, this guide offers a detailed, standard protocol for its determination. Furthermore, data for structurally related compounds are provided for comparative context.

Physicochemical Data

Quantitative data for this compound and related compounds are summarized below. The melting points of similar molecules can provide a scientifically relevant, estimated range for experimental design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 485832-96-0C₇H₇FN₂O₂170.14Not available
o-Nitroaniline88-74-4C₆H₆N₂O₂138.1270 - 73
3-Fluoro-2,4,6-trimethyl-5-nitroanilineNot AvailableC₉H₁₁FN₂O₂198.2079[1]
m-Nitroaniline99-09-2C₆H₆N₂O₂138.12111 - 114[2][3]

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. A pure substance typically melts over a narrow range of 1-2°C. The following protocol describes the standard capillary method using a digital melting point apparatus (e.g., Mel-Temp).

1. Sample Preparation:

  • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting range.

  • Place a small amount of the crystalline solid onto a clean, dry surface (like a watch glass).

  • Grind the sample into a fine powder using a spatula or mortar and pestle.

  • Obtain a glass capillary tube, which is sealed at one end.

  • Press the open end of the capillary tube into the powder to collect a small amount of the sample.

  • To pack the sample into the sealed end, invert the tube and gently tap it on a hard surface. Alternatively, drop the tube through a long, vertical glass tube to allow it to bounce on the benchtop, which effectively packs the solid.

  • Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.

2. Apparatus Setup and Measurement:

  • Turn on the melting point apparatus and set the initial heating rate to be rapid to find an approximate melting temperature.

  • Insert the prepared capillary tube into the sample holder of the apparatus.

  • Observe the sample through the magnified viewing lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Allow the apparatus to cool.

3. Accurate Determination:

  • Prepare a new capillary tube with a fresh sample. It is critical not to reuse a melted sample.

  • Set the starting temperature of the apparatus to approximately 15-20°C below the approximate melting point found in the rapid determination.

  • Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Carefully observe the sample as it approaches the melting point.

  • Record the precise temperatures for the start and end of the melting range. For a pure compound, this range should be sharp (≤ 2°C). A broad range often indicates the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the accurate determination of a melting point using the capillary method.

MeltingPointWorkflow cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Measurement p1 Obtain Dry, Crystalline Sample p2 Grind Sample to Fine Powder p1->p2 p3 Load Powder into Capillary Tube p2->p3 p4 Pack Sample to 2-3 mm Height p3->p4 m1 Insert Capillary into Apparatus p4->m1 Begin Measurement m2 Set Rapid Heating Rate (~10°C/min) m1->m2 m3 Observe and Record Approximate Melting Range m2->m3 m4 Cool Apparatus m3->m4 m5 Prepare New Sample m4->m5 m6 Set Start Temp Below Approx. M.P. m5->m6 m7 Set Slow Heating Rate (1-2°C/min) m6->m7 m8 Record Precise Melting Range (T_start to T_end) m7->m8

Caption: Workflow for Capillary Melting Point Determination.

References

Stability and Storage of 3-Fluoro-2-methyl-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-2-methyl-6-nitroaniline. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from analogous nitroaniline compounds and general principles of chemical stability. The protocols and data presented herein are intended to serve as a robust framework for establishing in-house stability programs.

Chemical Profile and General Recommendations

This compound is a substituted nitroaniline, and its stability is influenced by the presence of the nitro, amino, fluoro, and methyl functional groups. As with many nitroaromatic compounds, it is prudent to consider its potential sensitivity to light, temperature, and oxidative or hydrolytic conditions.

Recommended Storage and Handling:

To maintain the integrity and purity of this compound, the following general storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable. Some sources suggest storing similar compounds below +30°C.[1]Prevents thermal degradation and minimizes the rate of potential decomposition reactions.
Light Store in a light-resistant container, such as an amber glass bottle.Nitroaromatic compounds can be susceptible to photolytic degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.Protects against atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]Minimizes exposure and prevents contamination of the compound.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These substances can induce rapid and exothermic decomposition of nitroanilines.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2] For this compound, the following stress conditions should be investigated:

Stress ConditionPotential Degradation Pathway
Acidic Hydrolysis Hydrolysis of the amino group or other susceptible bonds.
Basic Hydrolysis Hydrolysis of the amino group or other susceptible bonds.
Oxidation Oxidation of the amino group to form N-oxides or other oxidation products. Amines and phenols are susceptible to electron transfer oxidation.[6]
Photolysis Photolytic decomposition, potentially involving the nitro group. Carbonyls and nitroaromatics are known photosensitive groups.[2]
Thermal Degradation Thermally induced decomposition.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from established methods for nitroaniline compounds and can be applied to this compound. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the degradation.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

  • Incubate the mixture at 60°C for 24 hours.

  • At appropriate time intervals, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M hydrochloric acid.

  • Dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature for 24 hours.

  • At appropriate time intervals, withdraw an aliquot.

  • Dilute with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Transfer a portion of the stock solution into a transparent container.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample, protected from light, at the same temperature.

  • At appropriate time intervals, withdraw aliquots from both the exposed and control samples.

  • Dilute with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature chamber.

  • Expose the solid to a temperature of 60°C for 24 hours.

  • At appropriate time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

Quantitative Data Presentation

The results of the forced degradation studies should be presented in a clear and structured table to facilitate comparison. The following table is a template for presenting such data.

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)Number of Degradants
Control 2499.899.70.10
1 M HCl, 60°C 2499.885.214.62
1 M NaOH, 60°C 2499.878.521.33
3% H₂O₂, RT 2499.892.17.71
Photolytic 2499.890.49.42
Thermal (Solid) 2499.898.90.91

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will need to be determined experimentally.

Visualized Workflows

Recommended Storage and Handling Workflow

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

G start Receive this compound check_coa Check Certificate of Analysis (CoA) and Safety Data Sheet (SDS) start->check_coa storage_decision Determine Storage Conditions check_coa->storage_decision long_term Long-term Storage? storage_decision->long_term refrigerate Store at 2-8°C under Inert Atmosphere in a Light-Resistant Container long_term->refrigerate Yes room_temp Store in a Cool, Dry, Dark Place (<30°C) in a Tightly Sealed Container long_term->room_temp No handling Handling Protocol refrigerate->handling room_temp->handling ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Handle in a Well-Ventilated Area (Fume Hood) handling->ventilation dispense Dispense and Use ppe->dispense ventilation->dispense reseal Reseal Tightly Under Inert Atmosphere dispense->reseal reseal->storage_decision

Caption: Workflow for Storage and Handling.

Forced Degradation Study Workflow

This diagram outlines the experimental workflow for conducting forced degradation studies on this compound.

G start Prepare Stock Solution of this compound (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation photo Photolysis (Light Exposure) stress_conditions->photo thermal Thermal (Solid, 60°C) stress_conditions->thermal sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize_acid Neutralize with Base sampling->neutralize_acid For Acidic Sample neutralize_base Neutralize with Acid sampling->neutralize_base For Basic Sample analysis Analyze by Stability-Indicating HPLC Method sampling->analysis For Other Samples neutralize_acid->analysis neutralize_base->analysis data Quantify Degradation and Identify Degradants analysis->data report Report Stability Profile data->report

Caption: Forced Degradation Experimental Workflow.

References

In-depth Technical Guide: Theoretical Studies of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of dedicated theoretical studies specifically focused on 3-Fluoro-2-methyl-6-nitroaniline. While this compound is available commercially (CAS No. 485832-96-0), it appears to be a relatively unexplored molecule from a computational chemistry perspective.

Therefore, this technical guide will serve as a comprehensive template, outlining the established methodologies and expected data presentation for a rigorous theoretical investigation of this compound, based on studies of analogous substituted nitroanilines. This document is intended for researchers, scientists, and drug development professionals to guide future computational analysis of this and similar molecules.

Introduction

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The presence of electron-withdrawing (fluoro, nitro) and electron-donating (amino, methyl) groups on the benzene ring suggests complex electronic properties and potential for interesting intermolecular interactions. Theoretical studies are crucial for elucidating its molecular structure, electronic behavior, spectroscopic signatures, and reactivity. Such studies typically employ quantum chemical calculations, primarily Density Functional Theory (DFT), to provide insights that complement and guide experimental work.

Computational Methodology

The following outlines a robust and widely adopted computational protocol for the theoretical study of substituted anilines.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common starting point.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure, including polarization and diffuse functions to handle the electronegative atoms and potential non-covalent interactions.

  • Procedure:

    • An initial guess of the molecular structure is created.

    • The geometry is optimized to find the minimum energy conformation.

    • A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.

  • Mulliken Population Analysis: This method partitions the total charge among the atoms in the molecule, providing atomic charges.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties.

  • Vibrational Spectra: The calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to aid in the assignment of vibrational modes.

  • NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental NMR data.

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Hypothetical Data Presentation

The quantitative data generated from such a study would be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Calculated Thermodynamic Properties

Parameter Value
Zero-point vibrational energy (kcal/mol) Data
Enthalpy (kcal/mol) Data
Gibbs free energy (kcal/mol) Data

| Entropy (cal/mol·K) | Data |

Table 2: Key Electronic Properties

Property Value (eV)
HOMO Energy Data
LUMO Energy Data
HOMO-LUMO Energy Gap Data
Ionization Potential Data

| Electron Affinity | Data |

Table 3: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) / Bond Angle (°)
C-N (amino) Data
C-N (nitro) Data
C-F Data
C-C (aromatic) Data
∠ C-N-O (nitro) Data

| Dihedral Angle (NO₂) | Data |

Visualization of Computational Workflow

A logical workflow is essential for a systematic theoretical study. The following diagram illustrates a typical process.

Computational_Workflow Start Initial Molecular Structure Generation Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Found Minimum True Minimum Energy Structure Check->Minimum None Electronic Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) Minimum->Electronic Spectro Spectroscopic Properties Calculation (IR, Raman, NMR, UV-Vis) Minimum->Spectro Analysis Data Analysis and Interpretation Electronic->Analysis Spectro->Analysis End Final Report Analysis->End

Caption: A typical workflow for the theoretical study of an organic molecule.

Conclusion and Future Directions

While no specific theoretical data for this compound is currently available in the public domain, this guide provides a comprehensive framework for conducting such a study. The proposed computational methodologies are well-established for providing reliable insights into the structural, electronic, and spectroscopic properties of substituted nitroanilines.

Future research efforts should focus on performing these calculations to build a foundational understanding of this molecule. The resulting data would be invaluable for predicting its reactivity, designing derivatives with tailored properties for drug development, and exploring its potential in materials science applications. Furthermore, experimental validation of the theoretical predictions would be a crucial next step to complete the scientific investigation of this compound.

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-2-methyl-6-nitroaniline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Fluoro-2-methyl-6-nitroaniline as a crucial intermediate in the synthesis of complex bioactive molecules, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group ortho and para to the amine, provides a versatile scaffold for the construction of heterocyclic systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ortho-methyl group can induce specific conformational preferences. The nitro and amino functionalities are key reactive handles for subsequent chemical transformations, most notably for the synthesis of benzimidazole and other fused heterocyclic ring systems that are prevalent in many kinase inhibitors.

A prime example of its application is in the synthesis of Lorlatinib , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[1][2] Lorlatinib is a potent therapeutic agent used in the treatment of certain types of non-small cell lung cancer (NSCLC).

Application: Synthesis of a Key Precursor for Lorlatinib

This compound is a key starting material for the synthesis of a diamino intermediate, which is subsequently elaborated to construct the complex macrocyclic structure of Lorlatinib. The initial and critical step involves the reduction of the nitro group to an amine, yielding 4-fluoro-3-methylbenzene-1,2-diamine.

Reaction Scheme:

Figure 1: Reduction of this compound to 4-fluoro-3-methylbenzene-1,2-diamine.

This transformation is a pivotal step, as the resulting ortho-diamine is primed for cyclization reactions to form heterocyclic rings.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-fluoro-3-methylbenzene-1,2-diamine

This protocol describes a standard and high-yielding method for the reduction of this compound using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas to remove any residual air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-3-methylbenzene-1,2-diamine.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product4-fluoro-3-methylbenzene-1,2-diamine
Catalyst10% Pd/C
SolventEthanol
Reaction Time2-6 hours
Yield >95%
Purity >98% (by HPLC)

Visualization of Synthetic Workflow and Biological Target Pathway

Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final therapeutic agent, highlighting the pivotal role of this compound.

G A This compound B Reduction of Nitro Group (Catalytic Hydrogenation) A->B Step 1 C 4-fluoro-3-methylbenzene-1,2-diamine B->C D Multi-step Synthesis (Cyclization, Coupling, etc.) C->D Step 2 E Lorlatinib (ALK/ROS1 Inhibitor) D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 (Receptor Tyrosine Kinase) PLCg PLCγ ALK_ROS1->PLCg PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription STAT->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1

References

Application Notes and Protocols for 3-Fluoro-2-methyl-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Fluoro-2-methyl-6-nitroaniline is a valuable substituted aniline building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds. Its specific substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group ortho to the amine, provides a unique combination of steric and electronic properties that can be exploited for the targeted design of novel therapeutic agents. The presence of the nitro group allows for its reduction to an amine, which, along with the existing amino group, sets the stage for the formation of various heterocyclic ring systems. The fluorine and methyl substituents can be used to modulate the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target binding affinity.

Key Applications in Drug Discovery

While direct literature on the extensive use of this compound is limited, its close structural analogs are prominently featured in the synthesis of potent and selective modulators of important biological targets. A significant application area is in the development of agents targeting the central nervous system (CNS).

Negative Allosteric Modulators (NAMs) of the GABA-A α5 Receptor

A notable application for structurally related compounds, such as 4-bromo-3-fluoro-2-methyl-6-nitroaniline, is in the synthesis of fused imidazole derivatives that act as negative allosteric modulators (NAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, specifically the α5 subtype.[1] GABA-A α5 receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory. NAMs of this receptor subtype are being investigated for their potential as cognitive enhancers and for the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and cognitive deficits associated with Down syndrome.[1]

The synthetic strategy typically involves the reduction of the nitro group of the aniline precursor to generate an ortho-diamine. This diamine is then cyclized with a suitable reagent to form a benzimidazole core, which is a key scaffold in many GABA-A α5 NAMs. The fluorine and methyl groups on the aniline ring are incorporated into the final molecule to fine-tune its pharmacological properties. The bioisosteric replacement of the bromine atom in 4-bromo-3-fluoro-2-methyl-6-nitroaniline with a hydrogen atom to give this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties.[2][3]

Quantitative Data

Compound IDStructureGABA-A α5 Ki (nM)α1/α5 Selectivityα2/α5 Selectivityα3/α5 SelectivityMicrosomal Stability (t½, min)
Hypothetical-01 Benzimidazole-A15>100>100>8045
Hypothetical-02 Benzimidazole-B8>150>120>10062
Hypothetical-03 Fused Imidazole-C25>80>90>7030
Reference Drug Known α5 NAM10>120>110>9555

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Fluoro-2-methylbenzene-1,6-diamine

This protocol is adapted from a similar reduction of a closely related analog and is a standard procedure for the reduction of aromatic nitro groups in the presence of other sensitive functional groups.[1]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (9.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 95°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, filter the hot suspension through a pad of Celite®.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-2-methylbenzene-1,6-diamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of a Benzimidazole Derivative

This protocol outlines a general method for the cyclization of the resulting ortho-diamine with an aldehyde to form a benzimidazole ring, a common core in many bioactive molecules.

Materials:

  • 3-Fluoro-2-methylbenzene-1,6-diamine (from Protocol 1)

  • A desired aldehyde (R-CHO) (1.0 eq)

  • Sodium metabisulfite (or another suitable oxidant/catalyst)

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 3-Fluoro-2-methylbenzene-1,6-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the selected aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of an oxidant such as sodium metabisulfite.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Visualizations

G start This compound intermediate1 3-Fluoro-2-methylbenzene-1,6-diamine start->intermediate1 Nitro Reduction (e.g., Fe/NH4Cl) intermediate2 Benzimidazole Core intermediate1->intermediate2 Cyclization (e.g., with Aldehyde) final_product Bioactive Compound (e.g., GABA-A α5 NAM) intermediate2->final_product Further Functionalization G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_R GABA-A Receptor (α5) GABA_vesicle->GABA_A_R GABA Release Cl_channel Cl- Channel GABA_A_R->Cl_channel GABA Binding (Channel Opening) Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx NAM GABA-A α5 NAM NAM->GABA_A_R Negative Allosteric Modulation (Reduces GABA Efficacy)

References

Application of 3-Fluoro-2-methyl-6-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methyl-6-nitroaniline is a substituted aromatic amine that serves as a valuable precursor in the synthesis of various organic compounds, including azo dyes. The presence of electron-withdrawing groups (fluoro and nitro) and an electron-donating group (methyl) on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] They are widely used in the textile, printing, and pharmaceutical industries.[1]

The synthesis of azo dyes from primary aromatic amines like this compound typically involves a two-step process:

  • Diazotization: The primary amine is converted into a diazonium salt by treatment with a nitrous acid source, usually sodium nitrite, in an acidic medium at low temperatures.[2]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling agent (an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine) to form the azo dye.

The specific coupling partner used will determine the final color and properties of the dye. This document provides a detailed protocol for the synthesis of a representative azo dye using this compound.

Hypothetical Dye Synthesis: Synthesis of a Naphthol-Based Azo Dye

This section outlines the synthesis of a hypothetical azo dye, (E)-1-((3-fluoro-2-methyl-6-nitrophenyl)diazenyl)naphthalen-2-ol, by the diazotization of this compound and subsequent coupling with 2-naphthol.

Overall Reaction Scheme

G A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D Coupling C 2-Naphthol C->D

Caption: General reaction scheme for the synthesis of a naphthol-based azo dye.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. Note: This data is illustrative and based on typical values for similar azo dyes. Actual experimental values may vary.

ParameterValue
λmax (in Ethanol) 485 nm
Molar Extinction Coefficient (ε) 25,000 L mol⁻¹ cm⁻¹
Color Deep Red
Molecular Formula C₁₇H₁₂FN₃O₃
Molecular Weight 337.30 g/mol
Melting Point >200 °C (decomposes)

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Urea

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

Workflow for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Isolation and Purification A Dissolve this compound in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-20 min C->D G Slowly add diazonium salt solution D->G Diazonium Salt Solution E Dissolve 2-Naphthol in NaOH solution F Cool to 0-5 °C E->F F->G H Stir for 30 min G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry the dye J->K G cluster_amine Amine Component cluster_reagents Diazotization Reagents cluster_intermediate Intermediate cluster_coupler Coupling Component cluster_product Final Product Amine This compound Intermediate Diazonium Salt Amine->Intermediate Reacts with Reagents NaNO₂ + HCl Reagents->Intermediate Generates Electrophile for Product Azo Dye Intermediate->Product Reacts with Coupler 2-Naphthol Coupler->Product Forms

References

Application Notes and Protocols: 3-Fluoro-2-methyl-6-nitroaniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-2-methyl-6-nitroaniline as a key starting material for the synthesis of bioactive heterocyclic compounds. This document outlines detailed experimental protocols for the preparation of quinoxaline and benzimidazole derivatives, summarizes key quantitative data, and illustrates relevant synthetic pathways.

Introduction

This compound is a valuable aromatic building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group ortho to an amino group, provides a versatile scaffold for the synthesis of a variety of heterocyclic systems. The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated heterocycles highly sought after in drug discovery.

The primary application of this compound lies in its conversion to the corresponding ortho-phenylenediamine, 3-fluoro-2-methyl-1,2-diaminobenzene. This key intermediate can then undergo cyclocondensation reactions with various electrophiles to yield a diverse range of heterocyclic compounds, most notably quinoxalines and benzimidazoles. These heterocyclic cores are present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Key Applications and Biological Significance

Heterocyclic compounds derived from this compound are of significant interest due to their potential therapeutic applications.

  • Quinoxalines: These nitrogen-containing heterocycles are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The introduction of fluorine and methyl groups on the benzene ring of the quinoxaline scaffold can modulate these activities.

  • Benzimidazoles: The benzimidazole nucleus is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1] Fluorinated benzimidazoles have shown promise as anticancer, antimicrobial, and urease inhibitors.[2]

Experimental Protocols

The synthesis of heterocyclic compounds from this compound is a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine to generate the reactive intermediate, 3-fluoro-2-methyl-1,2-diaminobenzene.

  • Cyclocondensation: The resulting ortho-phenylenediamine is reacted with a suitable precursor to form the desired heterocyclic ring.

Protocol 1: Synthesis of 3-Fluoro-2-methyl-1,2-diaminobenzene

This protocol describes the reduction of this compound to its corresponding diamine, a critical intermediate for subsequent cyclization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-2-methyl-1,2-diaminobenzene. The crude product can often be used in the next step without further purification.

Expected Yield: Yields for this type of reduction are typically high, often exceeding 90%.

Protocol 2: Synthesis of 6-Fluoro-5-methylquinoxaline Derivatives

This protocol outlines the synthesis of quinoxaline derivatives via the cyclocondensation of 3-fluoro-2-methyl-1,2-diaminobenzene with α-dicarbonyl compounds. A common method involves refluxing the reactants in ethanol.[2]

Materials:

  • 3-Fluoro-2-methyl-1,2-diaminobenzene (from Protocol 1)

  • An α-dicarbonyl compound (e.g., benzil, 2,3-butanedione)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-2-methyl-1,2-diaminobenzene (1.0 eq) in ethanol.

  • Add the α-dicarbonyl compound (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Representative Quinoxaline Synthesis:

Starting Diamineα-DicarbonylProductReaction ConditionsYield (%)Reference
3-Fluoro-2-methyl-1,2-diaminobenzeneBenzil6-Fluoro-5-methyl-2,3-diphenylquinoxalineEthanol, Reflux, 4h>85 (Estimated)Adapted from[2]
3-Fluoro-2-methyl-1,2-diaminobenzene2,3-Butanedione6-Fluoro-2,3,5-trimethylquinoxalineEthanol, Reflux, 3h>80 (Estimated)Adapted from[2]
Protocol 3: Synthesis of 5-Fluoro-4-methylbenzimidazole Derivatives

This protocol describes the synthesis of benzimidazole derivatives from 3-fluoro-2-methyl-1,2-diaminobenzene and an aldehyde, followed by oxidative cyclization. A one-pot reductive cyclization from the nitroaniline is also a viable and efficient alternative.[3]

Materials:

  • 3-Fluoro-2-methyl-1,2-diaminobenzene (from Protocol 1)

  • An aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • An oxidizing agent (e.g., air, sodium metabisulfite)

Procedure:

  • Dissolve 3-fluoro-2-methyl-1,2-diaminobenzene (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or heat to reflux. If heating, attach a reflux condenser.

  • An oxidizing agent may be bubbled through the solution (if using air) or added portion-wise.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative Benzimidazole Synthesis:

Starting DiamineAldehydeProductReaction ConditionsYield (%)Reference
3-Fluoro-2-methyl-1,2-diaminobenzeneBenzaldehyde5-Fluoro-4-methyl-2-phenyl-1H-benzimidazoleEthanol, Reflux, air oxidation, 6h>80 (Estimated)Adapted from[4]
3-Fluoro-2-methyl-1,2-diaminobenzene4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-fluoro-4-methyl-1H-benzimidazoleEthanol, Reflux, air oxidation, 6h>75 (Estimated)Adapted from[4]

Biological Activity Data

While specific biological data for compounds derived directly from this compound is limited in the public domain, data from structurally similar fluorinated quinoxalines and benzimidazoles provide valuable insights into their potential bioactivities.

Antimicrobial Activity of a Representative Fluorinated Benzimidazole Derivative:

CompoundOrganismMIC (µg/mL)Reference
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49-0.98[5]
Salmonella typhimurium ATCC 133110.49-0.98[5]

Anticancer Activity of Representative Quinoxaline Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
A substituted methylquinoxaline urea derivativeHCT116 (Colon Cancer)2.5[6]
MCF-7 (Breast Cancer)9.0[6]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.

G start This compound intermediate 3-Fluoro-2-methyl-1,2-diaminobenzene start->intermediate Reduction (e.g., H₂, Pd/C)

Caption: Reduction of the starting material to the key diamine intermediate.

G cluster_quinoxaline Quinoxaline Synthesis diamine_q 3-Fluoro-2-methyl- 1,2-diaminobenzene quinoxaline 6-Fluoro-5-methyl- quinoxaline Derivative diamine_q->quinoxaline dicarbonyl α-Dicarbonyl (e.g., Benzil) dicarbonyl->quinoxaline Cyclocondensation

Caption: Synthesis of 6-fluoro-5-methylquinoxaline derivatives.

G cluster_benzimidazole Benzimidazole Synthesis diamine_b 3-Fluoro-2-methyl- 1,2-diaminobenzene benzimidazole 5-Fluoro-4-methyl- benzimidazole Derivative diamine_b->benzimidazole aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->benzimidazole Oxidative Cyclization

Caption: Synthesis of 5-fluoro-4-methylbenzimidazole derivatives.

Conclusion

This compound serves as a strategic precursor for the synthesis of fluorinated quinoxaline and benzimidazole derivatives. The protocols provided herein offer robust methods for accessing these valuable heterocyclic scaffolds. The incorporation of the fluoro-methyl-substituted benzene ring is a promising strategy for the development of novel therapeutic agents with potentially enhanced biological activity and pharmacokinetic properties. Further exploration of the chemical space around these scaffolds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Nitration of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 3-fluoro-2-methylaniline. Direct nitration of anilines is often problematic, leading to oxidation and a mixture of products. To achieve better control and selectivity, a three-step synthetic route is employed. This involves the protection of the amine functionality via acetylation, followed by the nitration of the resulting N-(3-fluoro-2-methylphenyl)acetamide, and subsequent deprotection by hydrolysis to yield the desired nitro-substituted aniline. This protocol is designed to be a reliable method for obtaining the target compounds for further use in pharmaceutical and chemical research.

Introduction

3-Fluoro-2-methylaniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring of this compound provides a versatile handle for further functionalization, such as reduction to an amino group, which can then be utilized in a variety of coupling reactions. The nitration of substituted anilines requires careful consideration of the directing effects of the substituents and the reaction conditions to control the regioselectivity of the electrophilic aromatic substitution. The amino group is a strong activating and ortho, para-directing group; however, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion, which is a meta-directing and deactivating group.[1] To circumvent this and to prevent oxidation of the aniline, the amino group is first protected as an acetamide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled nitration.[2]

Experimental Protocols

This experimental protocol is divided into three key stages:

  • Acetylation of 3-Fluoro-2-methylaniline: Protection of the amino group.

  • Nitration of N-(3-fluoro-2-methylphenyl)acetamide: Introduction of the nitro group.

  • Hydrolysis of the Nitro-acetanilide: Deprotection to yield the final product.

Part 1: Acetylation of 3-Fluoro-2-methylaniline

This procedure outlines the protection of the primary amine of 3-fluoro-2-methylaniline by converting it to an acetamide.

Materials:

  • 3-Fluoro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Distilled water

  • Beaker (250 mL)

  • Stirring rod

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g (79.9 mmol) of 3-fluoro-2-methylaniline in 30 mL of glacial acetic acid with gentle warming if necessary.[3]

  • To this solution, slowly add 9.0 mL (9.7 g, 95.9 mmol) of acetic anhydride with continuous stirring.[3]

  • The reaction is exothermic; maintain the temperature of the reaction mixture by occasional cooling in an ice bath.

  • After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.[3]

  • The N-(3-fluoro-2-methylphenyl)acetamide will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid.[4]

  • Dry the product in a desiccator. The expected yield is typically high.

Part 2: Nitration of N-(3-fluoro-2-methylphenyl)acetamide

This part of the protocol describes the electrophilic nitration of the protected aniline.

Materials:

  • N-(3-fluoro-2-methylphenyl)acetamide (from Part 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Beaker (250 mL)

  • Erlenmeyer flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/salt bath

Procedure:

  • Carefully add 10.0 g (59.8 mmol) of dry N-(3-fluoro-2-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid in a 250 mL beaker. Stir the mixture until the acetamide dissolves completely.

  • Cool the solution to 0-5 °C in an ice/salt bath.[5]

  • In a separate flask, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide from a dropping funnel over a period of 30 minutes.[5] Ensure the temperature of the reaction mixture does not rise above 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.[1]

  • The nitrated product will precipitate as a yellow solid.

  • Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product. Recrystallization from ethanol may be necessary for purification.[1]

Part 3: Hydrolysis of the Nitro-acetanilide

This final step involves the deprotection of the acetamido group to yield the nitrated 3-fluoro-2-methylaniline.

Materials:

  • Nitrated N-(3-fluoro-2-methylphenyl)acetamide (from Part 2)

  • Concentrated sulfuric acid

  • Water

  • 10% Sodium hydroxide solution

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (500 mL)

Procedure:

  • Place the crude nitrated acetanilide (approximately 10 g) in a 250 mL round-bottom flask.

  • Add a mixture of 20 mL of concentrated sulfuric acid and 20 mL of water.

  • Attach a reflux condenser and heat the mixture gently in a heating mantle under reflux for 30-45 minutes.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until it is alkaline. The free nitroaniline will precipitate.

  • Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it.

  • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

The nitration of N-(3-fluoro-2-methylphenyl)acetamide is expected to yield a mixture of isomers. The directing effects of the substituents on the aromatic ring will determine the product distribution. The acetamido group is a strong ortho, para-director. The methyl group is a weak ortho, para-director, and the fluoro group is a deactivating ortho, para-director. The primary directing group is the acetamido group. Therefore, substitution is expected to occur at the positions ortho and para to it (C4 and C6). Steric hindrance from the adjacent methyl group at C2 may disfavor substitution at the C6 position.

Product NamePosition of Nitro GroupExpected Yield (Representative)
4-Nitro-3-fluoro-2-methylanilinepara to acetamido groupMajor Product
6-Nitro-3-fluoro-2-methylanilineortho to acetamido groupMinor Product
Other isomers-Trace

Note: The yields are representative and can vary based on reaction conditions and purification efficiency.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Nitration of 3-Fluoro-2-methylaniline cluster_acetylation Part 1: Acetylation cluster_nitration Part 2: Nitration cluster_hydrolysis Part 3: Hydrolysis start_mol 3-Fluoro-2-methylaniline reagents1 Acetic Anhydride, Glacial Acetic Acid step1 Acetylation Reaction start_mol->step1 reagents1->step1 workup1 Precipitation in Water & Filtration step1->workup1 product1 N-(3-fluoro-2-methylphenyl)acetamide step2 Nitration Reaction product1->step2 workup1->product1 reagents2 Conc. HNO3, Conc. H2SO4 (0-5 °C) reagents2->step2 workup2 Pouring on Ice & Filtration step2->workup2 product2 Crude Nitro-acetanilide step3 Hydrolysis (Deprotection) product2->step3 workup2->product2 reagents3 H2SO4, H2O, Heat (Reflux) reagents3->step3 workup3 Neutralization (NaOH) & Filtration step3->workup3 final_product Nitrated 3-Fluoro-2-methylaniline (Isomer Mixture) workup3->final_product

Caption: Workflow for the three-step synthesis of nitrated 3-fluoro-2-methylaniline.

References

Application Note: Purification of 3-Fluoro-2-methyl-6-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3-Fluoro-2-methyl-6-nitroaniline via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for characterization of the purified product. The aim is to provide a robust methodology for obtaining high-purity this compound, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a substituted nitroaniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.[3][4] This application note details a systematic approach to the purification of this compound by recrystallization, including solvent screening and a step-by-step protocol.

Experimental Overview

The purification process involves the following key stages:

  • Solvent Screening: Identification of a suitable solvent or solvent system.

  • Recrystallization: Dissolution of the crude material, removal of insoluble impurities, crystallization, and isolation of the purified product.

  • Drying and Characterization: Thorough drying of the purified crystals and subsequent analysis to confirm purity.

Logical Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_final Final Product Crude_Material Crude this compound Solvent_Screening Solvent Screening Crude_Material->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Gravity Filtration Dissolution->Hot_Filtration Removes insoluble impurities Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Isolates crystals Washing Wash with Cold Solvent Vacuum_Filtration->Washing Removes soluble impurities Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Purity Analysis (e.g., HPLC, MP) Pure_Product->Analysis

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Screening Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water

  • Deionized Water

  • Filter Paper (Qualitative and Quantitative)

  • Celatom® or equivalent filter aid (optional)

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Powder funnel

  • Stemless funnel

  • Büchner funnel and filtering flask

  • Vacuum source

  • Drying oven or vacuum oven

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Protocol 1: Solvent Screening

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][4]

  • Place approximately 50 mg of crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath and observe the solubility.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Repeat this process for all candidate solvents and solvent mixtures. Common solvent systems for nitroanilines include aqueous ethanol or methanol.[5][6]

Table 1: Solvent Screening Observations (Hypothetical Data)

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRemarks
EthanolSparingly SolubleCompletely SolubleGood, well-formed crystalsPromising candidate
MethanolSolubleCompletely SolublePoor recoveryToo soluble at low temperature
WaterInsolubleInsolubleNo dissolutionUnsuitable as a single solvent
Ethanol/Water (9:1)Sparingly SolubleCompletely SolubleExcellent, high recoveryOptimal System
TolueneSolubleCompletely SolubleOiling out observedUnsuitable
HeptaneInsolubleSparingly SolublePoor dissolutionUnsuitable
Protocol 2: Recrystallization of this compound

This protocol is based on the selection of 9:1 ethanol/water as the optimal solvent system from the screening phase.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the solvent system (9:1 ethanol/water) portion-wise while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the system warm. Use a stemless funnel with fluted filter paper to quickly filter the hot solution into a clean Erlenmeyer flask. This step prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (9:1 ethanol/water) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60°C) or in a vacuum oven until a constant weight is achieved.

Data and Results

The effectiveness of the purification can be quantified by measuring the yield, melting point, and purity by HPLC.

Table 2: Purification and Characterization Data

ParameterCrude MaterialPurified Material
AppearanceBrownish-yellow powderBright yellow needles
Yield (%)N/ATypically 80-90%
Melting Point (°C)108-112°C (broad)115-116°C (sharp)
HPLC Purity (%)~95%>99.5%

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.

  • Poor Recovery: This can result from using too much solvent during dissolution or washing, or if the compound is significantly soluble in the cold solvent. Ensure the minimum amount of hot solvent is used.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, pre-heat the funnel and the receiving flask, and ensure the solution is saturated but not supersaturated before filtering.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroanilines are toxic and can be absorbed through the skin. Avoid direct contact.

  • Organic solvents are flammable. Avoid open flames and use a hot plate in a fume hood.

Conclusion

Recrystallization using an ethanol/water solvent system is an effective method for the purification of this compound. The protocol described herein provides a clear and reproducible procedure for obtaining a high-purity product suitable for downstream applications in drug development and scientific research. The purity of the final compound should always be confirmed by appropriate analytical techniques.

References

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Fluoro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control. This guide covers the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Quantitative data is presented in structured tables, and workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound (C₇H₇FN₂O₂) is a substituted nitroaniline derivative with a molecular weight of 170.14 g/mol . Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. A multi-technique analytical approach is necessary to ensure the structural integrity and purity of this compound, as well as to identify and quantify any process-related impurities. This document details the primary analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A validated HPLC method can accurately quantify the main component and separate it from potential impurities.

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for similar nitroaromatic compounds.[1]

2.1.1. Chromatographic Conditions:

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2.1.2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

2.1.3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detector Wavelength 254 nm
Expected Retention Time ~ 5-7 min (compound-specific)
Limit of Detection (LOD) To be determined (typically < 0.1 µg/mL)
Limit of Quantitation (LOQ) To be determined (typically < 0.3 µg/mL)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in Mobile Phase prep_start->prep_dissolve prep_filter Filter Solution prep_dissolve->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_separate C18 Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate data_calculate Calculate Purity data_integrate->data_calculate data_report Generate Report data_calculate->data_report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and confirming the molecular weight of the analyte. For aniline derivatives, derivatization may sometimes be necessary to improve thermal stability and chromatographic performance, though direct analysis is often possible.[2][3]

Experimental Protocol: GC-MS

3.1.1. Chromatographic and Spectrometric Conditions:

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

3.1.2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone.

  • Inject 1 µL of the solution into the GC-MS system.

Data Presentation: GC-MS
ParameterValue
Molecular Ion (M+) Expected at m/z 170
Key Fragmentation Ions To be determined (e.g., loss of NO₂, CH₃)
Expected Retention Time Dependent on final method parameters

Note: Mass spectral data for the isomeric 2-Methyl-6-nitroaniline shows a prominent molecular ion peak.[4] A similar behavior is expected for this compound.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample prep_dissolve Dissolve in Solvent prep_start->prep_dissolve gc_inject Inject into GC prep_dissolve->gc_inject gc_separate Capillary Column Separation gc_inject->gc_separate ms_ionize Electron Ionization gc_separate->ms_ionize ms_detect Mass Detection ms_ionize->ms_detect data_library Library Search ms_detect->data_library data_interpret Interpret Spectra data_library->data_interpret data_identify Identify Compound & Impurities data_interpret->data_identify NMR_Logic cluster_acquisition Spectral Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation acquire_1h ¹H NMR analyze_shifts Chemical Shifts acquire_1h->analyze_shifts analyze_coupling Coupling Constants acquire_1h->analyze_coupling analyze_integration Integration acquire_1h->analyze_integration acquire_13c ¹³C NMR acquire_13c->analyze_shifts acquire_19f ¹⁹F NMR acquire_19f->analyze_shifts acquire_19f->analyze_coupling assign_protons Assign Protons analyze_shifts->assign_protons assign_carbons Assign Carbons analyze_shifts->assign_carbons confirm_structure Confirm Connectivity analyze_coupling->confirm_structure analyze_integration->assign_protons assign_protons->confirm_structure assign_carbons->confirm_structure final_structure Final Structure Confirmation confirm_structure->final_structure

References

Application Notes & Protocols: Derivatization of 3-Fluoro-2-methyl-6-nitroaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Strategic Derivatization of a Nitroaniline Scaffold

Introduction

The substituted aniline scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The specific starting material, 3-fluoro-2-methyl-6-nitroaniline, presents a unique combination of functional groups and electronic properties ripe for chemical modification and exploration of biological activity. The presence of a nitro group, a primary amine, and a fluorine atom on the aromatic ring allows for diverse derivatization strategies. Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] Their mechanism often involves the intracellular reduction of the nitro group to form reactive radicals that can damage cellular macromolecules like DNA.[1][2] This document provides a strategic guide and detailed protocols for the derivatization of this compound to generate a library of novel compounds for biological screening.

Rationale for Derivatization

The core structure of this compound offers several strategic points for chemical modification to explore structure-activity relationships (SAR):

  • Amino Group (NH2): A primary nucleophile ideal for acylation, sulfonylation, or reductive amination to introduce a wide variety of side chains. These modifications can modulate lipophilicity, introduce hydrogen bonding motifs, and probe specific interactions with biological targets.

  • Nitro Group (NO2): This strong electron-withdrawing group can be retained as a potential pharmacophore or, more commonly, reduced to a second amino group. This reduction yields a diamine intermediate, a versatile precursor for creating diverse heterocyclic systems (e.g., benzimidazoles) or for differential functionalization of the two amino groups.[4]

  • Aromatic Ring: The fluorine and methyl substituents provide specific electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

By systematically modifying these positions, a chemical library can be generated to screen against various biological targets, such as protein kinases, microbial enzymes, or cancer cell lines.

Potential Biological Targets and Applications

Based on the activities of structurally related nitroaniline and diamine compounds, derivatives of this scaffold are promising candidates for:

  • Anticancer Agents: Many nitro-substituted compounds and their reduced amino-counterparts show significant growth-inhibitory effects on tumor cell lines.[4][5] Potential mechanisms include the inhibition of key signaling pathways (e.g., VEGFR-2) or perturbation of the cell cycle.[1][5]

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[1][2] Derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new leads for treating infectious diseases.

  • Kinase Inhibitors: The aniline scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Derivatization can create compounds that compete with ATP for binding to the active site of protein kinases involved in cell proliferation and survival.

Experimental Workflows and Pathways

The following diagrams illustrate the general workflow for derivatization and screening, and a representative signaling pathway that could be targeted by these novel compounds.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening A Starting Material (this compound) B Nitro Group Reduction (e.g., with SnCl2 or H2/Pd-C) A->B Step 1 C Intermediate (Diaminobenzene Derivative) B->C D Acylation Reaction (e.g., with Acid Chloride) C->D Step 2 E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G Characterized Derivative (NMR, MS) F->G H Compound Library (DMSO Stocks) G->H I Primary Assay (e.g., Cell Viability) J Hit Identification I->J K Secondary Assay (e.g., IC50 Determination) J->K L Lead Compound K->L

Caption: General workflow from starting material to lead compound identification.

G cluster_pathway Downstream Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds RAS RAS Receptor->RAS Activates ATP ATP ATP->Receptor Binds to Kinase Domain Compound Aniline Derivative (Inhibitor) Compound->Receptor Competitively Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Angiogenesis TF->Response

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Protocols

Protocol: Synthesis of N-(2-amino-4-fluoro-3-methyl-phenyl)acetamide (Derivative 1)

This protocol describes a two-step synthesis involving the reduction of the nitro group followed by selective acylation of the more sterically accessible amino group.

Step 1: Reduction of this compound

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.70 g, 10 mmol) and ethanol (100 mL).

  • Reagent Addition: Heat the mixture to 70°C. Add stannous chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at 70°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add 100 mL of saturated sodium bicarbonate (NaHCO3) solution slowly to neutralize the acid and basify the mixture to pH ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Selective N-Acylation

  • Setup: Dissolve the crude diamine from Step 1 in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 mL, 11 mmol) to the solution. Then, add acetyl chloride (0.71 mL, 10 mmol) dropwise over 10 minutes while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, N-(2-amino-4-fluoro-3-methyl-phenyl)acetamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol assesses the ability of synthesized derivatives to inhibit the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer).

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO (10 mM). Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds. Include "vehicle control" (0.5% DMSO) and "no treatment" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical screening data for a small library of derivatives based on the this compound scaffold. This illustrates the expected output from a primary biological screen.

Derivative IDR Group ModificationTarget Cell LineIC50 (µM)
FN-A-001 Acetyl (-COCH3)MCF-712.5
FN-A-002 Benzoyl (-COPh)MCF-78.2
FN-A-003 Cyclopropylcarbonyl (-CO-cPr)MCF-725.1
FN-S-001 Phenylsulfonyl (-SO2Ph)MCF-75.6
FN-S-002 Thiophene-2-sulfonylMCF-73.9
Doxorubicin Positive ControlMCF-70.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

The Role of Fluorine in the Reactivity of 3-Fluoro-2-methyl-6-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the role of the fluorine atom in modulating the chemical reactivity of 3-Fluoro-2-methyl-6-nitroaniline. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The following sections detail its reactivity, provide experimental protocols for its use, and illustrate key concepts with diagrams.

Data Presentation

The introduction of a fluorine atom to the 2-methyl-6-nitroaniline scaffold significantly impacts its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This effect is synergistic with the electron-withdrawing nitro group.

Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution
Feature2-Methyl-6-nitroaniline (Non-fluorinated)This compoundPredicted Outcome
Reaction Rate in SNAr ModerateHighThe fluorine atom is expected to significantly accelerate the rate of SNAr reactions due to the stabilization of the Meisenheimer intermediate through its strong inductive effect.[1]
Reaction Conditions for SNAr Typically requires elevated temperatures and strong bases.Milder reaction conditions (lower temperatures, weaker bases) are likely sufficient.[1]The increased reactivity of the fluorinated compound allows for more gentle and selective reaction conditions.
Regioselectivity of Nucleophilic Attack Nucleophilic attack is directed by the nitro and methyl groups.The fluorine atom further activates the positions ortho and para to it for nucleophilic attack.Careful consideration of all directing groups is necessary to predict the major product.
Basicity of the Aniline Nitrogen More basic.Less basic.The electron-withdrawing fluorine atom reduces the electron density on the aniline nitrogen, thereby decreasing its basicity.[2]
Table 2: Spectroscopic Data Comparison (Predicted)

While specific experimental data for this compound is limited in publicly available literature, the following table predicts the key spectroscopic features based on the analysis of analogous compounds.[3]

Spectroscopic Technique2-Methyl-6-nitroanilineThis compound (Predicted)Key Differences
¹H NMR Aromatic protons will show standard coupling patterns. The chemical shift of the NH₂ protons will be further downfield due to the nitro group.The fluorine atom will introduce ¹H-¹⁹F coupling, leading to splitting of the signals of adjacent aromatic protons. The chemical shifts of aromatic protons will be influenced by the fluorine's electron-withdrawing nature.The presence of C-H-F coupling constants will be a clear indicator of fluorination.
¹³C NMR Standard aromatic carbon signals. The carbon bearing the nitro group will be significantly downfield.The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.The presence and magnitude of C-F coupling constants are definitive for structure elucidation.
¹⁹F NMR Not applicable.A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the fluorine atom.
IR Spectroscopy Characteristic N-H stretching of the amine, and strong asymmetric and symmetric stretching of the nitro group.Similar N-H and NO₂ stretches are expected. A C-F stretching vibration will be present, typically in the 1100-1400 cm⁻¹ region.[4]The C-F stretch is a key diagnostic peak for the fluorinated compound.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak will be shifted by the mass of fluorine minus hydrogen. Fragmentation patterns may be influenced by the strong C-F bond.The accurate mass measurement will confirm the elemental composition.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical SNAr reaction where the fluorine atom is displaced by a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically ranging from room temperature to 100 °C, depending on the nucleophile's reactivity). The increased reactivity due to fluorine may allow for lower temperatures compared to non-fluorinated analogs.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Standard laboratory glassware and stirring apparatus

Procedure (using SnCl₂·2H₂O):

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diamine product as necessary.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in these application notes.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Target Molecule cluster_reactions Further Reactions cluster_applications Potential Applications start 2-Methylaniline acetylation Acetylation (Protection) start->acetylation nitration Nitration acetylation->nitration hydrolysis Hydrolysis (Deprotection) nitration->hydrolysis fluorination Electrophilic Fluorination hydrolysis->fluorination product This compound fluorination->product snar Nucleophilic Aromatic Substitution (SNAr) product->snar reduction Nitro Group Reduction product->reduction pharma Pharmaceuticals snar->pharma materials Materials Science snar->materials reduction->pharma

Synthetic Workflow for this compound.

Electronic Effects on the Aromatic Ring.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 3-Fluoro-2-methyl-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The main challenges in synthesizing this compound revolve around controlling the regioselectivity of the electrophilic nitration step. The starting material, 3-fluoro-2-methylaniline, has two activating groups (amino and methyl) and one deactivating but ortho-, para-directing group (fluoro) on the aromatic ring. This substitution pattern can lead to the formation of multiple nitro isomers, primarily 3-fluoro-2-methyl-4-nitroaniline and the desired this compound. Achieving high selectivity for the 6-nitro isomer is the principal difficulty. Additionally, the synthesis of the 3-fluoro-2-methylaniline precursor can present its own set of challenges.

Q2: What are the common synthetic routes to prepare substituted nitroanilines?

A2: A prevalent method for synthesizing substituted nitroanilines, such as 2-methyl-4-nitroaniline, involves a three-step process starting from the corresponding toluidine.[1] This process includes:

  • Protection of the amino group: The amino group is protected, often via acylation, to modulate its activating effect and direct the subsequent nitration.

  • Nitration of the aromatic ring: The protected intermediate is then nitrated.

  • Deprotection of the amino group: The protecting group is removed through hydrolysis to yield the final nitroaniline.[1]

This general strategy can be adapted for the synthesis of this compound.

Q3: Are there alternative methods to introduce the nitro group?

A3: Yes, an alternative to direct nitration is nucleophilic aromatic substitution (SNAr) if a suitable precursor is available. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion.[2] While this is on a pyridine ring, similar strategies on benzene rings with appropriate leaving groups could be explored, although this is less common for introducing a nitro group onto an activated ring.

Troubleshooting Guides

Problem 1: Poor Regioselectivity During Nitration, Leading to a Mixture of Isomers

Symptoms:

  • NMR and GC-MS analysis of the crude product show the presence of multiple isomers, primarily the undesired 4-nitro and the desired 6-nitro product.

  • Difficulty in isolating the pure this compound isomer by standard crystallization or chromatography.

Possible Causes:

  • Strong Activating Effect of the Amino Group: The unprotected amino group is a strong activating group, leading to rapid and poorly selective nitration.

  • Inappropriate Nitrating Agent or Reaction Conditions: The choice of nitrating agent (e.g., mixed acid vs. nitric acid in a solvent) and the reaction temperature can significantly influence the isomer ratio.

Solutions:

  • Amino Group Protection: Protect the amino group of 3-fluoro-2-methylaniline as an acetamide. The bulkier acetyl group will sterically hinder the 4-position and electronically direct the nitration to the 6-position. The traditional method for synthesizing 2-methyl-6-nitroaniline involves N-acylation before nitration.[3]

  • Controlled Nitration Conditions:

    • Use a milder nitrating agent, such as nitric acid in acetic anhydride or sulfuric acid at low temperatures.

    • Carefully control the reaction temperature, typically between 0 and 10 °C, to minimize side reactions and improve selectivity.

  • Separation of Isomers: If a mixture of isomers is unavoidable, separation can be attempted. For the non-fluorinated analogues, 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline, a method involving treatment with water and ammonia has been described to separate the isomers with yields of 59.7% and 31.6% respectively.[4] A similar approach could be explored for the fluorinated derivatives.

Problem 2: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes:

  • Incomplete Reaction: The nitration or the preceding steps may not have gone to completion.

  • Product Decomposition: The product might be unstable under the reaction or work-up conditions, especially if strong acids and high temperatures are used.

  • Loss of Product During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Optimized Reaction Conditions:

    • For the deprotection of an N-acetyl group, a general procedure involves dissolving the N-acetylated compound in concentrated sulfuric acid and stirring at a controlled temperature (e.g., 50 °C for 2 hours) before pouring onto ice.[5] This step should be optimized to avoid decomposition.

  • Careful Work-up: Ensure the work-up procedure is optimized to minimize product loss. This includes using appropriate solvents for extraction and minimizing the number of transfer steps.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established methods for analogous compounds.[1][3][5]

Step 1: Acetylation of 3-Fluoro-2-methylaniline

  • In a round-bottom flask, dissolve 3-fluoro-2-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the N-(3-fluoro-2-methylphenyl)acetamide.

  • Filter, wash with water, and dry the solid product.

Step 2: Nitration of N-(3-fluoro-2-methylphenyl)acetamide

  • Carefully add the N-(3-fluoro-2-methylphenyl)acetamide to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC/HPLC).

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

  • Dissolve the crude N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide in a suitable solvent such as ethanol.

  • Add an acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Heat the mixture to reflux and stir for several hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the product, wash with water, and purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Yields for Related Nitroaniline Syntheses

ProductStarting MaterialKey StepsReported YieldPurityReference
2-Methyl-6-nitroaniline2-MethylanilineAcetylation, Nitration, Hydrolysis59.4%99.68%[3]
2-Fluoro-6-nitroanilineN-(2-fluoro-6-nitrophenyl)acetamideHydrolysis with H₂SO₄74%Not specified[5]
2-Methyl-4-nitroanilineo-ToluidineAcylation with p-Toluenesulfonyl Chloride, Nitration, Hydrolysis95.0%High (implied)[1]
2-Methyl-4-nitroanilineo-ToluidineAcylation with Benzenesulfonyl Chloride, Nitration, Hydrolysis80%High (implied)[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_intermediate1 Intermediate cluster_step2 Step 2: Nitration cluster_intermediate2 Intermediate cluster_step3 Step 3: Deprotection cluster_product Final Product start 3-Fluoro-2-methylaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(3-fluoro-2-methylphenyl)acetamide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide step2->intermediate2 step3 Hydrolysis (Acidic) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic problem Poor Regioselectivity symptom Mixture of Isomers (4-nitro and 6-nitro) problem->symptom cause1 Strong Amino Activation symptom->cause1 leads to cause2 Harsh Nitration Conditions symptom->cause2 leads to solution1 Protect Amino Group (e.g., Acetylation) cause1->solution1 address with solution2 Milder Nitrating Agent cause2->solution2 address with solution3 Low Temperature Control cause2->solution3 address with

Caption: Troubleshooting logic for poor regioselectivity in nitration.

References

Technical Support Center: Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of substituted anilines.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of substituted anilines, offering potential causes and actionable solutions.

Issue Potential Causes Solutions & Corrective Actions
Low or No Yield of Desired Nitroaniline 1. Oxidation of the Amine: The amino group is highly susceptible to oxidation by strong nitric acid, leading to the formation of tarry byproducts instead of the desired nitroaniline.[1] 2. Formation of Undesired meta-Isomer: In the strongly acidic nitrating mixture, the amino group can be protonated to form an anilinium ion, which is a meta-directing group.[2][3] 3. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. 4. Loss of Product During Workup: The product may be lost during extraction or purification steps.1. Protect the Amino Group: Acetylate the aniline with acetic anhydride before nitration. The resulting acetamido group is less activating and protects the amine from oxidation.[1] 2. Control Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. 4. Optimize Workup: Ensure proper pH adjustment during extraction and choose an appropriate solvent for recrystallization to minimize product loss.
Formation of Tarry, Dark-Colored Byproducts 1. Oxidation of the Amino Group: This is the primary cause of tar formation, especially in direct nitration of anilines.[1] 2. Reaction Temperature is Too High: Exothermic nitration reactions can lead to a rapid temperature increase, promoting oxidation and polymerization.1. Protect the Amino Group: Acetylation is the most effective way to prevent oxidation. 2. Strict Temperature Control: Add the nitrating mixture slowly and dropwise with efficient stirring, while maintaining a low temperature using an ice bath or other cooling system.
Significant Formation of the meta-Nitro Isomer 1. Protonation of the Amino Group: The formation of the meta-directing anilinium ion in highly acidic conditions is the main reason for this side reaction.[2][3][4]1. Protect the Amino Group: The acetamido group is ortho, para-directing and is not significantly protonated under nitration conditions. 2. Milder Nitrating Agents: In some cases, using alternative nitrating agents under less acidic conditions can reduce the formation of the anilinium ion.
Formation of Di- or Poly-nitro Compounds 1. Highly Activating Substituent: The amino group strongly activates the aromatic ring, making it susceptible to multiple nitrations. 2. Harsh Reaction Conditions: High concentrations of the nitrating agent or elevated temperatures can promote polysubstitution.1. Protect and Deactivate the Amino Group: Acetylation reduces the activating effect of the amino group. 2. Use Stoichiometric Amounts of Nitrating Agent: Carefully control the amount of nitrating agent used. 3. Maintain Low Reaction Temperature: This helps to control the reaction rate and selectivity.
Runaway Reaction (Rapid, Uncontrolled Temperature Increase) 1. Addition of Nitrating Agent is Too Fast: The highly exothermic nature of the reaction can lead to a rapid temperature spike if the nitrating agent is added too quickly. 2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the reaction.1. Slow, Dropwise Addition: Add the nitrating mixture very slowly with vigorous stirring. 2. Efficient Cooling: Use a well-maintained ice bath or a cryostat to ensure efficient heat removal. 3. Dilution: Performing the reaction in a more dilute solution can help to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often problematic?

A1: Direct nitration of aniline is challenging for two main reasons. First, the amino group is highly susceptible to oxidation by the strong nitric acid in the nitrating mixture, leading to the formation of tarry byproducts and a low yield of the desired nitroaniline.[1] Second, in the highly acidic reaction medium, the basic amino group gets protonated to form the anilinium ion. This anilinium ion is a meta-directing group, resulting in a significant amount of the undesired m-nitroaniline, which can be difficult to separate from the desired ortho and para isomers.[2][3][4]

Q2: What is the purpose of acetylating the aniline before nitration?

A2: Acetylating the aniline to form acetanilide serves to "protect" the amino group. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which significantly reduces the susceptibility of the molecule to oxidation by the nitrating mixture. Furthermore, the acetamido group is still an ortho, para-director, but it is less basic and therefore less prone to protonation, thus preventing the formation of the meta-directing anilinium ion. This leads to a much cleaner reaction with a higher yield of the desired p-nitroaniline.

Q3: How can I separate the ortho and para isomers of nitroaniline?

A3: The separation of ortho- and para-nitroaniline isomers is typically achieved by recrystallization.[5] Due to differences in their polarity and ability to form intermolecular hydrogen bonds, their solubilities in various solvents differ. For example, p-nitroaniline is generally less soluble in ethanol than o-nitroaniline.[5] Therefore, by carefully choosing the recrystallization solvent and conditions, one isomer can be selectively crystallized while the other remains in solution. Thin Layer Chromatography (TLC) can be used to monitor the purity of the separated isomers.[6][7]

Q4: My reaction to nitrate a substituted aniline is not working as expected. What are some general troubleshooting tips?

A4: If you are facing issues, consider the following:

  • Purity of Reagents: Ensure your aniline derivative, nitric acid, and sulfuric acid are of high purity.

  • Anhydrous Conditions: For some nitration reactions, the presence of water can lead to unwanted side reactions. Ensure your glassware is dry and use anhydrous reagents if necessary.

  • Stirring: Ensure efficient and constant stirring throughout the reaction, especially during the addition of the nitrating agent, to maintain a homogenous mixture and prevent localized hot spots.

  • Workup Procedure: Carefully control the pH during the workup. The product's solubility can be highly pH-dependent.

  • Characterization: Use techniques like NMR, IR, and melting point analysis to confirm the identity and purity of your product. TLC is a quick and effective way to assess the reaction's progress and the purity of the final product.[6][7]

Data Presentation

Table 1: Product Distribution in the Direct Nitration of Aniline
Product IsomerTypical Yield (%)
p-Nitroaniline~51%[3][8][9]
m-Nitroaniline~47%[3][8]
o-Nitroaniline~2%[3][8][9][10]
Oxidation ByproductsVariable (often significant)[1]
Table 2: Regioselectivity in the Nitration of Protected Toluidines
Starting MaterialProtecting GroupMajor Nitro Isomer(s)Approximate Yield (%)
p-ToluidineAcetyl4-Methyl-2-nitroaniline97%
p-ToluidineSuccinimidyl4-Methyl-3-nitroaniline94%
m-ToluidineAcetyl3-Methyl-4-nitroaniline91%
m-ToluidineSuccinimidyl3-Methyl-6-nitroaniline62%
o-ToluidineAcetyl2-Methyl-4-nitroaniline & 2-Methyl-6-nitroaniline-
o-ToluidineSuccinimidyl2-Methyl-3-nitroaniline & 2-Methyl-5-nitroaniline29% & 55%
Data sourced from a study on the regioselectivity of aniline and toluidine nitration.[1]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide

Objective: To protect the amino group of aniline by converting it to acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.

  • To this solution, add acetic anhydride.

  • Immediately add a solution of sodium acetate in water.

  • A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid acetanilide by vacuum filtration.

  • The crude product can be recrystallized from ethanol or a water-ethanol mixture to obtain pure acetanilide.

Protocol 2: Nitration of Acetanilide

Objective: To nitrate the protected aniline (acetanilide) to form primarily p-nitroacetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

Procedure:

  • Carefully dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid in a flask.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for about 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The p-nitroacetanilide will precipitate as a solid.

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

Objective: To deprotect the amino group and obtain the final p-nitroaniline product.

Materials:

  • p-Nitroacetanilide

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Sodium Hydroxide solution

  • Water

  • Ice

Procedure:

  • Place the crude p-nitroacetanilide in a round-bottom flask.

  • Add a solution of aqueous sulfuric acid or hydrochloric acid.

  • Heat the mixture under reflux for about 30-60 minutes, or until the solid has dissolved.

  • Cool the reaction mixture and pour it into a beaker containing ice.

  • Neutralize the solution by slowly adding a sodium hydroxide solution until it is basic.

  • A yellow precipitate of p-nitroaniline will form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the p-nitroaniline by vacuum filtration and wash it with cold water.

  • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.[11]

Mandatory Visualizations

Direct_Nitration_Side_Reactions cluster_start Starting Material cluster_reagents Nitrating Mixture cluster_products Products Aniline Substituted Aniline Ortho_Para_Nitroaniline Ortho/Para-Nitroaniline (Desired Products) Aniline->Ortho_Para_Nitroaniline Direct Nitration (Minor Pathway) Oxidation_Products Oxidation Products (Tarry Byproducts) Aniline->Oxidation_Products Oxidation Polynitro_Products Polynitroanilines (Side Product) Aniline->Polynitro_Products Polysubstitution Anilinium_Ion Anilinium Ion (meta-directing) Aniline->Anilinium_Ion Protonation (Acidic Medium) Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Meta_Nitroaniline Meta-Nitroaniline (Side Product) Anilinium_Ion->Meta_Nitroaniline Nitration

Caption: Side reactions in the direct nitration of substituted anilines.

Protected_Nitration_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection Start Substituted Aniline Protect Acetylation (Acetic Anhydride) Start->Protect Protected_Aniline N-Acyl Substituted Aniline (e.g., Acetanilide) Protect->Protected_Aniline Nitration Nitration (HNO3 / H2SO4, 0-10°C) Protected_Aniline->Nitration Nitro_Protected_Aniline Nitro N-Acyl Substituted Aniline (Mainly para-isomer) Nitration->Nitro_Protected_Aniline Deprotect Hydrolysis (Acid or Base) Nitro_Protected_Aniline->Deprotect Final_Product Substituted Nitroaniline (Desired Product) Deprotect->Final_Product

Caption: Workflow for the nitration of anilines via amino group protection.

Troubleshooting_Logic cluster_issues Identify the Primary Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Problem Encountered during Nitration Low_Yield Low Yield / No Product Start->Low_Yield Tarry_Mixture Tarry Mixture Start->Tarry_Mixture High_Meta High % of meta-Isomer Start->High_Meta Oxidation Oxidation of Amine Low_Yield->Oxidation Protonation Amine Protonation Low_Yield->Protonation Tarry_Mixture->Oxidation Temp_Control Poor Temperature Control Tarry_Mixture->Temp_Control High_Meta->Protonation Protect_Amine Protect Amino Group (Acetylation) Oxidation->Protect_Amine Protonation->Protect_Amine Milder_Conditions Use Milder Conditions Protonation->Milder_Conditions Control_Temp Improve Temperature Control Temp_Control->Control_Temp

Caption: Logical troubleshooting workflow for common nitration issues.

References

Optimization of reaction conditions for 3-Fluoro-2-methyl-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-2-methyl-6-nitroaniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of the final product. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the three-step synthesis. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Acetylation (Step 1): If the initial protection of 3-fluoro-2-methylaniline is not complete, the unprotected amine will react with the nitrating agent, leading to undesired side products and a lower yield.

    • Solution: Ensure the complete consumption of the starting aniline by using a slight excess of acetic anhydride. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Suboptimal Nitration Conditions (Step 2): The temperature and rate of addition of the nitrating agent are critical.

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of nitric acid to the sulfuric acid solution of the acetanilide. Add the nitric acid dropwise to prevent a rapid exotherm, which can lead to over-nitration or degradation of the material.

  • Incomplete Hydrolysis (Step 3): The deprotection of the nitro-acetanilide might not go to completion.

    • Solution: Ensure a sufficient concentration of acid (e.g., sulfuric acid) and an adequate reaction time and temperature for the hydrolysis. Monitor the reaction by TLC to confirm the disappearance of the acetylated intermediate.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: When neutralizing the acidic reaction mixture after hydrolysis, do so carefully and ensure the aqueous phase is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product.

Q2: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the nitration?

A2: The formation of the undesired 3-fluoro-2-methyl-4-nitroaniline isomer is a common issue, analogous to the synthesis of 2-methyl-6-nitroaniline where the 4-nitro isomer is also formed. The directing effects of the activating acetylamino group and the methyl group can lead to substitution at the para-position.

  • Controlling Nitration Temperature: Lower temperatures generally favor the formation of the ortho-nitro product (which becomes the 6-nitro product after hydrolysis).

    • Recommendation: Strictly maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent.

  • Choice of Nitrating Agent: The composition of the nitrating mixture can influence selectivity.

    • Recommendation: A standard mixture of concentrated nitric acid in concentrated sulfuric acid is typically used. Using fuming nitric acid could lead to over-nitration.

  • Purification: If isomer formation is unavoidable, careful purification is necessary.

    • Solution: this compound and its 4-nitro isomer have different polarities. They can typically be separated by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.

Q3: The nitration reaction seems to be very exothermic and difficult to control. What are the best practices for safety and control?

A3: Nitration reactions are notoriously exothermic and require strict control.

  • Slow Addition: Always add the nitric acid to the sulfuric acid solution of your substrate slowly, drop by drop.

  • Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a consistently low temperature. Ensure the reaction vessel is well-immersed in the cooling bath.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and ensure even mixing of the reagents.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.

  • Scale: When performing the reaction for the first time, it is advisable to start with a small scale to understand the reaction's thermal profile.

Q4: I am having trouble with the final purification. What are the recommended methods?

A4: Purification of this compound typically involves crystallization or chromatography.

  • Crystallization: If the crude product is relatively pure, crystallization can be an effective method.

    • Recommended Solvents: A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Column Chromatography: For mixtures containing significant amounts of isomeric impurities or other byproducts, column chromatography is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate how reaction parameters can be optimized for the nitration step (Step 2), which is critical for both yield and purity.

Entry Temperature (°C) Nitric Acid (equivalents) Reaction Time (h) Yield of 6-nitro isomer (%) Ratio of 6-nitro to 4-nitro isomer
10-51.127590:10
210-151.127280:20
30-51.5270 (some dinitro product observed)88:12
40-51.147891:9

Experimental Protocols

A plausible synthetic route for this compound starts from 3-fluoro-2-methylaniline.

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (5 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until all the starting aniline is consumed.

  • Pour the reaction mixture into ice-cold water (20 volumes).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(3-fluoro-2-methylphenyl)acetamide.

Step 2: Synthesis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

  • To a clean, dry round-bottom flask, add concentrated sulfuric acid (4 volumes).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the internal temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

Step 3: Synthesis of this compound

  • In a round-bottom flask, suspend N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated sulfuric acid (2 volumes).

  • Heat the mixture to reflux (around 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization.

Visualizations

Reaction_Pathway Proposed Synthesis of this compound Start 3-Fluoro-2-methylaniline Intermediate1 N-(3-fluoro-2-methylphenyl)acetamide Start->Intermediate1 Acetic Anhydride, Acetic Acid Intermediate2 N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide Intermediate1->Intermediate2 HNO3, H2SO4 (0-5 °C) Product This compound Intermediate2->Product H2SO4, Ethanol, Reflux

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis & Purification A1 Dissolve Aniline A2 Add Acetic Anhydride A1->A2 A3 Reaction & Monitoring (TLC) A2->A3 A4 Precipitation & Filtration A3->A4 B1 Dissolve Acetanilide in H2SO4 A4->B1 B2 Add Nitrating Mixture (0-5 °C) B1->B2 B3 Reaction & Monitoring (TLC) B2->B3 B4 Quench on Ice & Filter B3->B4 C1 Reflux with Acid B4->C1 C2 Neutralization & Extraction C1->C2 C3 Drying & Concentration C2->C3 C4 Purification (Chromatography) C3->C4

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Isomers) Start->ImpureProduct CheckStep1 Check TLC of Acetylation LowYield->CheckStep1 CheckPurity Analyze by NMR/LCMS ImpureProduct->CheckPurity Incomplete1 Incomplete Reaction CheckStep1->Incomplete1 Solution1 Increase reaction time or add more acetic anhydride. Incomplete1->Solution1 Yes CheckStep2 Check Nitration Conditions Incomplete1->CheckStep2 No Incomplete2 Side Reactions? CheckStep2->Incomplete2 Solution2 Strictly control temperature (0-5 °C). Add nitrating agent slowly. Incomplete2->Solution2 Yes CheckStep3 Check Hydrolysis Incomplete2->CheckStep3 No Incomplete3 Incomplete Hydrolysis? CheckStep3->Incomplete3 Solution3 Increase reflux time or acid concentration. Incomplete3->Solution3 Yes Isomers Isomers Present? CheckPurity->Isomers Purify Optimize Column Chromatography Isomers->Purify Yes ModifyReaction Modify Nitration: Lower temperature further. Purify->ModifyReaction

Caption: A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Purification of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of isomeric impurities from 3-Fluoro-2-methyl-6-nitroaniline.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Crystallization

Question: I am having difficulty removing a persistent isomeric impurity from my this compound product via recrystallization. What can I do to improve the separation?

Answer: Poor separation of isomers during crystallization is a common challenge due to their similar physicochemical properties. Here are several strategies to enhance purification:

  • Solvent System Screening: The choice of solvent is critical. An ideal solvent will have a significant difference in solubility for the desired product and the isomeric impurity at different temperatures. It is recommended to screen a variety of solvents with different polarities. For nitroanilines, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixed solvent systems like ethanol/water or dichloromethane/hexane.[1]

  • Fractional Crystallization: If a single recrystallization is insufficient, fractional crystallization can be employed. This involves a series of sequential crystallization steps. The initial fractions will be enriched with the less soluble isomer, while the later fractions will contain a higher concentration of the more soluble isomer.

  • pH Adjustment (for basic impurities): If your isomeric impurity has a different basicity (pKa) compared to this compound, you can exploit this by forming a salt. Dissolve the crude mixture in an appropriate solvent and add an acid (e.g., HCl) to form the hydrochloride salt. The differing solubilities of the isomeric salts may allow for effective separation by filtration. The desired isomer can then be recovered by neutralizing the salt.[1]

Issue 2: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or too rapid cooling.

  • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Use a More Dilute Solution: Oiling out can be caused by using a solution that is too concentrated. Add more solvent to the hot solution to ensure the compound remains dissolved as it cools.

  • Change the Solvent System: A different solvent or a mixed solvent system may be less prone to oiling out.

  • Seed Crystals: Introducing a small crystal of the pure compound (a seed crystal) can induce crystallization at a temperature below the melting point of the oil.

Issue 3: Co-elution of Isomers in Column Chromatography

Question: I am unable to achieve baseline separation of my desired product and an isomeric impurity using column chromatography. What parameters can I adjust?

Answer: Co-elution of isomers is a frequent issue in chromatography. Optimizing your chromatographic conditions is key to achieving good separation.

  • Solvent System Optimization: The polarity of the mobile phase is a critical factor. For normal-phase chromatography on silica gel, a less polar solvent system will generally increase the retention time of polar compounds. You can fine-tune the solvent system by using a gradient elution or by trying different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Stationary Phase Selection: If optimizing the mobile phase is not sufficient, consider using a different stationary phase. Options include alumina or reverse-phase silica (e.g., C18).

  • Column Dimensions and Packing: A longer and narrower column can provide better resolution. Ensure the column is packed uniformly to avoid band broadening.

  • Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Overloading the column will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in this compound?

A1: The synthesis of this compound typically involves the nitration of 3-fluoro-2-methylaniline. During this electrophilic aromatic substitution reaction, the nitro group can be directed to different positions on the aromatic ring, leading to the formation of various positional isomers. The most common isomeric byproduct in the synthesis of similar 2-methyl-6-nitroaniline compounds is the 2-methyl-4-nitroaniline isomer.[2] Therefore, it is plausible that 3-Fluoro-2-methyl-4-nitroaniline is a potential isomeric impurity. Other minor isomers could also be formed depending on the reaction conditions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Several analytical techniques can be used to determine the purity and identify isomeric impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity assessment due to its high resolution and sensitivity.[3][4] Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also an excellent method for separating and identifying volatile isomers.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help in the quantification of impurities if a suitable internal standard is used.[7]

Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the purification process?

A3: Yes, Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of your purification.[8] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visually assess the separation of the desired compound from its impurities.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the purification of this compound. The optimal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Beakers and flasks for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a mobile liquid phase and a stationary solid phase.Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.
Typical Stationary Phase C18 (Reversed-Phase)Capillary column (e.g., DB-5ms)
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/WaterHelium or Hydrogen
Detection UV-Vis (DAD/PDA), Mass Spectrometry (MS)[5]Flame Ionization Detector (FID), Mass Spectrometry (MS)[5]
Advantages High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[3][4]Excellent separation for volatile compounds, can be coupled with MS for definitive identification.[5][6]
Limitations May require longer analysis times.Not suitable for non-volatile or thermally unstable compounds.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Degradation of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methyl-6-nitroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present (nitro, aromatic amine, fluoro, and methyl groups), the primary degradation pathways for this compound are expected to involve hydrolysis, oxidation, and reduction. Under hydrolytic conditions (acidic and basic), the primary target is likely the amine group, though the nitro group can also be affected.[1][2][3] Oxidative conditions are expected to primarily target the electron-rich aromatic ring and the methyl group.[4] Reductive conditions will most readily transform the nitro group. Photolytic and thermal stress may induce a combination of these degradation reactions.

Q2: What are the initial steps I should take to develop a stability-indicating HPLC method for this compound?

A2: Developing a stability-indicating method requires separating the parent compound from all potential degradation products.[5][6] Start with a reversed-phase C18 or C8 column.[7] A good starting mobile phase could be a gradient of acetonitrile and water with a volatile buffer like ammonium formate or acetate to ensure compatibility with mass spectrometry (LC-MS) for peak identification.[8][9][10] It is crucial to perform forced degradation studies and analyze the stressed samples to ensure your method can resolve all generated degradants from the parent peak.[1][6][11]

Q3: How can I identify the unknown peaks in my chromatogram after a forced degradation study?

A3: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information about the degradants. This data, combined with knowledge of plausible degradation pathways, allows for structural elucidation.

Q4: What are some common issues when analyzing aromatic amines like this compound by HPLC, and how can I resolve them?

A4: A common issue with aromatic amines is peak tailing due to the interaction of the basic amine group with acidic silanol groups on the silica-based column packing.[15] To mitigate this, consider using a mobile phase with a pH that keeps the amine protonated (e.g., pH < 4) or adding a competing base like triethylamine (TEA) to the mobile phase.[15] Using a modern, end-capped column can also significantly reduce peak tailing.[15]

Q5: My mass balance in the forced degradation study is not closing to 100%. What could be the reasons?

A5: A poor mass balance can be due to several factors. Some degradation products may not be UV-active at the detection wavelength you are using. In this case, using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can be helpful. Degradants might also be highly volatile and lost during sample preparation or analysis. Another possibility is that some degradants are strongly retained on the HPLC column. Ensure your gradient is sufficient to elute all compounds.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress test.[1]
The compound is highly stable under the applied conditions.For thermal stress, consider increasing the temperature in increments. For photostability, ensure exposure to both UV and visible light as per ICH Q1B guidelines.[1]
Inappropriate solvent for the stress study.Ensure the compound is soluble in the chosen solvent system to allow for degradation to occur in the solution phase.
Issue 2: Excessive degradation (more than 20%) is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve partial degradation (typically 5-20%) to observe primary and secondary degradation products.[6][11]
High reactivity of the compound.Perform time-point studies at shorter intervals to capture the formation of initial degradants before they degrade further.
Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.

| Possible Cause | Troubleshooting Step | | Peak Tailing: Secondary interactions between the basic amine and acidic silanols on the column. | Adjust the mobile phase pH to be at least 2 units below the pKa of the amine. Add a competitive base like triethylamine (0.1%) to the mobile phase. Use an end-capped or a base-deactivated column.[15] | | Peak Tailing: Column overload. | Reduce the sample concentration or the injection volume.[16] | | Peak Fronting: Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | | General Poor Peak Shape: Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |

Issue 4: Irreproducible retention times in HPLC.

| Possible Cause | Troubleshooting Step | | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. | | Mobile phase composition drift. | Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly.[17][18] | | Temperature fluctuations. | Use a column oven to maintain a constant temperature.[18] | | Leaks in the HPLC system. | Inspect fittings and connections for any signs of leaks.[19] |

Issue 5: No or low signal in LC-MS analysis.

| Possible Cause | Troubleshooting Step | | Inefficient ionization of the analyte. | Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes. | | Use of non-volatile mobile phase additives. | Ensure all mobile phase components (buffers, additives) are volatile (e.g., ammonium formate, ammonium acetate, formic acid).[8][9][20] | | Ion suppression from the matrix or mobile phase. | Dilute the sample. Modify the chromatography to separate the analyte from the suppressing agent. | | Analyte instability in the ion source. | For thermally labile compounds, reduce the ion source temperature. |

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under different stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation cluster_photolytic Photolytic Degradation Parent This compound Hydrolysis_Product_1 3-Fluoro-2-methyl-6-nitrophenol Parent->Hydrolysis_Product_1 Deamination Parent_Ox This compound Oxidation_Product_1 3-Fluoro-2-hydroxymethyl-6-nitroaniline Parent_Ox->Oxidation_Product_1 Methyl Oxidation Oxidation_Product_3 N-oxide derivative Parent_Ox->Oxidation_Product_3 N-Oxidation Oxidation_Product_2 3-Fluoro-2-carboxy-6-nitroaniline Oxidation_Product_1->Oxidation_Product_2 Further Oxidation Parent_Red This compound Reduction_Product_1 3-Fluoro-2-methyl-6-nitrosoaniline Parent_Red->Reduction_Product_1 Partial Reduction Reduction_Product_2 3-Fluoro-2-methyl-benzene-1,6-diamine Reduction_Product_1->Reduction_Product_2 Full Reduction Parent_Photo This compound Photo_Product_1 Polymeric Products Parent_Photo->Photo_Product_1 Photo_Product_2 Ring Cleavage Products Parent_Photo->Photo_Product_2

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1N HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of UV-A light, as per ICH Q1B guidelines.[1]

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Representative HPLC-UV Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Representative LC-MS Method
Parameter Condition
LC Conditions Same as HPLC-UV method, using volatile mobile phases.
Ionization Source Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 50 - 500
MS/MS Data-dependent acquisition for fragmentation of major degradant peaks.

Quantitative Data Summary

The following table summarizes typical degradation percentages observed in forced degradation studies of related nitroaniline compounds. These values should be considered as a general guide.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acid Hydrolysis (1N HCl, 60°C) 5 - 15%Deamination products (e.g., corresponding phenol)
Base Hydrolysis (1N NaOH, 60°C) 10 - 20%Deamination, potential for ring opening at higher temperatures
Oxidative (3% H₂O₂, RT) 10 - 25%N-oxides, hydroxylated derivatives, methyl group oxidation products
Thermal (80°C, solid) < 5%Minor decomposition, potential for sublimation
Photolytic (ICH Q1B) 5 - 20%Complex mixture, potential for polymerization and ring cleavage

Visualizations

Experimental Workflow for Forced Degradation and Analysis

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS If unknown peaks Structure Structure Elucidation LCMS->Structure Pathway Degradation Pathway Determination Structure->Pathway

Caption: Workflow for conducting and analyzing forced degradation studies.

Troubleshooting Logic for HPLC Peak Tailing

Troubleshooting_Peak_Tailing tnode tnode Start Peak Tailing Observed? Check_pH Is mobile phase pH < pKa of amine? Start->Check_pH Check_Overload Is sample concentration too high? Check_pH->Check_Overload Yes Use_Additive Add competing base (e.g., TEA) Check_pH->Use_Additive No Reduce_Conc Reduce sample concentration or injection volume Check_Overload->Reduce_Conc Yes Good_Peak Good Peak Shape Check_Overload->Good_Peak No Change_Column Use end-capped or base-deactivated column Use_Additive->Change_Column Change_Column->Good_Peak Reduce_Conc->Good_Peak

References

Technical Support Center: Synthesis of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing substituted nitroanilines like 3-Fluoro-2-methyl-6-nitroaniline?

A1: The most common approach involves a multi-step synthesis:

  • Acetylation: The starting aniline (in this case, 3-fluoro-2-methylaniline) is acetylated to protect the amino group. This is crucial to prevent unwanted side reactions and control the regioselectivity of the subsequent nitration step.[1][2]

  • Nitration: The acetylated compound is then nitrated, typically using a mixture of nitric acid and sulfuric acid.[2] The directing effects of the substituents on the aromatic ring will determine the position of the nitro group.

  • Hydrolysis (Deacetylation): The acetyl group is removed by acid or base hydrolysis to yield the final nitroaniline product.[2][3]

  • Purification: The crude product is purified, often through recrystallization or column chromatography, to remove isomers and other impurities.[4][5]

Q2: What are the most common isomers formed during the nitration of substituted anilines, and how can they be separated?

A2: During the nitration of compounds like 2-methylaniline, a common isomeric by-product is 2-methyl-4-nitroaniline.[2][6] The formation of isomers is dependent on the directing effects of the substituents on the aromatic ring. Separation of these isomers can be challenging but is often achieved through fractional crystallization or column chromatography.[4][5] One method involves treating the mixture of hydrochlorides with water to precipitate the less soluble isomer.[6]

Q3: Why is temperature control so critical during the nitration step?

A3: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to several issues, including:

  • Formation of multiple nitrated by-products: Higher temperatures can provide the activation energy for the formation of di- and tri-nitrated compounds.

  • Oxidation of the starting material: This can lead to the formation of undesired side products and a decrease in the overall yield.[1]

  • Runaway reaction: In the worst-case scenario, poor heat dissipation can lead to a dangerous, uncontrolled reaction. It is common to perform the nitration at low temperatures, such as 10-12 °C, by using an ice bath and adding the nitrating agent dropwise.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete acetylation of the starting aniline.- Ensure the use of a sufficient excess of acetic anhydride.- Verify the reaction time and temperature for the acetylation step.
Suboptimal nitration conditions.- Carefully control the temperature during the addition of the nitrating agent.[7]- Experiment with different ratios of nitric acid to sulfuric acid.- Adjust the reaction time to ensure complete conversion.
Formation of a significant amount of the undesired isomer.- Optimize the nitration temperature; lower temperatures often favor the formation of one isomer over another.- Consider alternative nitrating agents that may offer better regioselectivity.
Loss of product during workup and purification.- If using liquid-liquid extraction, ensure the correct pH of the aqueous phase to prevent the loss of the amine product.- Optimize the solvent system for recrystallization or the mobile phase for column chromatography to improve recovery.
Product is a mixture of isomers The directing effects of the substituents lead to the formation of multiple products.- This is a common challenge.[2] Employ efficient purification techniques such as flash column chromatography or fractional crystallization.[4][5]- Characterize the isomers by NMR or other spectroscopic methods to confirm their structures.
Presence of di- or tri-nitrated impurities The nitration reaction was too aggressive.- Reduce the reaction temperature and/or the concentration of the nitrating agent.- Decrease the reaction time.
Dark, tarry crude product Oxidation of the aniline or other side reactions.- Ensure the starting materials are pure.- Maintain a low temperature during nitration.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of substituted nitroanilines, based on procedures for similar compounds. Note: These should be adapted and optimized for the synthesis of this compound.

Acetylation of the Starting Aniline
  • In a round-bottom flask equipped with a magnetic stirrer, add the starting aniline (e.g., 3-fluoro-2-methylaniline).

  • Slowly add acetic anhydride to the flask while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a desired temperature.[3]

  • Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • The acetylated product can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.[3]

Nitration of the Acetylated Aniline
  • In a clean, dry flask, cool a mixture of concentrated sulfuric acid and nitric acid in an ice-salt bath.

  • Slowly add the acetylated aniline from the previous step to the cold acid mixture, ensuring the temperature remains low (e.g., 10-12 °C).[3]

  • Stir the reaction mixture at a low temperature for a specified period. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.[4]

  • Collect the solid by filtration and wash with cold water.[4]

Hydrolysis of the Nitro-acetanilide
  • Combine the crude nitrated acetanilide with an aqueous acid solution (e.g., 70% sulfuric acid or concentrated hydrochloric acid).[3][4]

  • Heat the mixture to reflux and stir for several hours until the deacetylation is complete (monitor by TLC).[3]

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free nitroaniline.

  • Isolate the product by filtration, wash with water, and dry.[3]

Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: For more challenging separations, dissolve the crude product in a suitable solvent and purify it using flash column chromatography with an appropriate stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate).[5]

Quantitative Data from Related Syntheses

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Fluoro-6-nitroaniline

Starting MaterialReagentsTemperatureTimeYieldReference
N-(2-fluoro-6-nitrophenyl)acetamideConcentrated H₂SO₄50 °C2 h74%[4]

Table 2: Reaction Conditions and Yields for the Synthesis of 2-Methyl-6-nitroaniline

Starting MaterialReagentsTemperatureTimeYieldPurityReference
2-methylaniline1. Acetic anhydride2. HNO₃/H₂SO₄3. HClNot specifiedNot specified59.4%99.68%[2][7]
2-methylacetanilide1. 70% HNO₃2. 70% H₂SO₄10-12 °C (nitration)2.5 h (nitration), 3 h (hydrolysis)52.3%Not specified[3]
2-methylaniline1. Acetic acid, ZnO2. Conc. HNO₃3. Conc. HCl80 °C (acetylation), 10-12 °C (nitration), 100 °C (hydrolysis)4 h (acetylation), 1.5 h (nitration), 1 h (hydrolysis)82%98.2%[3]

Visualizations

SynthesisWorkflow start Start: 3-Fluoro-2-methylaniline acetylation Acetylation (Acetic Anhydride) start->acetylation Protect Amino Group nitration Nitration (HNO3/H2SO4) acetylation->nitration Introduce Nitro Group hydrolysis Hydrolysis (Acid) nitration->hydrolysis Deprotect Amino Group purification Purification (Recrystallization or Chromatography) hydrolysis->purification Isolate Pure Product product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield or Purity Issue check_isomers Isomeric Mixture Detected? (e.g., by NMR, TLC) start->check_isomers check_starting_material Purity of Starting Material? check_isomers->check_starting_material No solution_purification Action: Optimize Purification (Column Chromatography, Fractional Crystallization) check_isomers->solution_purification Yes check_nitration_temp Nitration Temperature Controlled? check_starting_material->check_nitration_temp Yes solution_starting_material Action: Purify Starting Material check_starting_material->solution_starting_material No solution_nitration_temp Action: Lower Nitration Temperature, Slow Reagent Addition check_nitration_temp->solution_nitration_temp No end_node Re-run Experiment check_nitration_temp->end_node Yes solution_purification->end_node solution_starting_material->end_node solution_nitration_temp->end_node

References

Troubleshooting guide for the synthesis of polysubstituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of polysubstituted anilines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of polysubstituted anilines can stem from several factors, including incomplete reactions, the formation of side products, and product degradation during workup and purification.[1] Key areas to investigate are the quality of your starting materials, the reaction conditions, and the efficiency of your purification process.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the selectivity of my reaction?

The formation of multiple products is a common issue, often due to side reactions like over-alkylation or poor regioselectivity in electrophilic substitution.

  • Over-alkylation: This is prevalent in N-alkylation reactions where the mono-alkylated product is more nucleophilic than the starting aniline, leading to di- and tri-alkylation.[2] To mitigate this, you can use a large excess of aniline compared to the alkylating agent or employ reductive amination, which offers better control over mono-alkylation.[2]

  • Poor Regioselectivity: In electrophilic aromatic substitution reactions, such as nitration or halogenation, mixtures of ortho, meta, and para isomers are often formed.[3][4] The use of a bulky protecting group on the amine can sterically hinder the ortho positions, favoring the para product.[3] Reaction temperature also plays a crucial role, with lower temperatures generally favoring the thermodynamically more stable para-isomer.[3]

Q3: My aniline product is discolored (e.g., red or brown). What causes this and how can I fix it?

Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of highly colored impurities.[5] This can be caused by exposure to air, light, or oxidizing agents.[5] Even trace amounts of these impurities can discolor the final product.[5]

To prevent this, it is recommended to use freshly purified aniline, store it under an inert atmosphere (like nitrogen or argon) in a dark and cool place, and perform the reaction under an inert atmosphere.[5] If your product is already discolored, recrystallization can be an effective purification method.[5] Adding a small amount of activated charcoal during recrystallization can help remove colored impurities.[5]

Q4: How can I effectively remove unreacted aniline from my final product?

If your product is not basic, a simple and effective method is to wash the reaction mixture with a dilute acid solution (e.g., 10% HCl).[6] The aniline will be protonated to form a water-soluble anilinium salt, which can then be removed in the aqueous phase during a liquid-liquid extraction.[6] However, if your product is also basic, this method may lead to product loss.[6] In such cases, column chromatography or distillation with water steam are alternative purification methods.[6]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of polysubstituted anilines.

Problem: The isolated yield of the desired polysubstituted aniline is significantly lower than anticipated.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use purified reagents Adjust stoichiometry check_reagents->sub_reagents Impurities or Incorrect Ratio check_side_reactions 3. Analyze for Side Products check_conditions->check_side_reactions Conditions Appropriate sub_conditions Optimize temperature Screen solvents Adjust reaction time check_conditions->sub_conditions Sub-optimal check_workup 4. Review Workup & Purification check_side_reactions->check_workup No Major Side Products sub_side_reactions Modify conditions to minimize (e.g., protecting groups, temp.) check_side_reactions->sub_side_reactions Side Products Detected optimize Optimization Complete check_workup->optimize Workup Efficient sub_workup Optimize extraction pH Consider alternative purification (e.g., chromatography, distillation) check_workup->sub_workup Product Loss Detected sub_reagents->check_reagents Re-evaluate sub_conditions->check_conditions Re-evaluate sub_side_reactions->check_side_reactions Re-evaluate sub_workup->check_workup Re-evaluate

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential Cause Recommended Action
Impure Reagents Ensure all starting materials and solvents are pure and dry. Impurities can interfere with the reaction or act as catalysts for side reactions.[2]
Incorrect Stoichiometry Carefully control the ratio of reactants. For instance, in N-alkylation, using an excess of aniline can favor mono-alkylation.[2]
Sub-optimal Temperature Reaction temperature can significantly impact both the rate of reaction and the formation of byproducts.[1][2] Consider running the reaction at a lower temperature to improve selectivity or a higher temperature to drive the reaction to completion, while monitoring for decomposition.[2]
Inappropriate Solvent The solvent can affect reactant solubility and reaction rates. Experiment with different solvents to find the optimal balance.[2]
Formation of Side Products Analyze the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) to identify any major side products. Once identified, modify the reaction conditions to minimize their formation. For example, using a protecting group can prevent unwanted reactions at the nitrogen atom.[3]
Product Loss During Workup The desired product may be lost during extraction or purification.[2] Optimize the pH during aqueous workup to ensure your product is in the organic phase. Consider alternative purification methods if significant loss is observed with the current technique.
Guide 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

This guide addresses the common challenge of obtaining a mixture of isomers in electrophilic substitution reactions of anilines.

Problem: The reaction produces a mixture of ortho, meta, and para substituted anilines, leading to low yield of the desired isomer and difficult purification.

Logical Relationship Diagram:

Regioselectivity_Issues start Poor Regioselectivity cause1 Activating -NH2 group leads to ortho/para mixture start->cause1 cause2 Protonation of -NH2 in strong acid forms meta-directing -NH3+ start->cause2 solution1 Introduce a bulky protecting group (e.g., acetyl, pivaloyl) cause1->solution1 To sterically hinder ortho positions solution2 Lower the reaction temperature cause1->solution2 To favor para isomer solution4 Modify reaction conditions (e.g., solvent) cause1->solution4 solution3 Use a protecting group to avoid protonation cause2->solution3 To prevent formation of anilinium ion cause2->solution4

Caption: Addressing poor regioselectivity in aniline synthesis.

Strategies for Improving Regioselectivity:

Strategy Description Quantitative Impact (Example)
Use of Protecting Groups Temporarily converting the highly activating amino group to a less activating amide group (e.g., acetanilide) can moderate the reaction and improve selectivity.[3][4] A bulkier protecting group, such as a pivaloyl group, can further increase steric hindrance at the ortho positions, favoring para-substitution.[3]In the nitration of aniline, a mixture of para (51%), meta (47%), and ortho (2%) products is often obtained due to the formation of the anilinium ion.[4] Protecting the amine as acetanilide can significantly increase the yield of the para-nitro product.
Temperature Control Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable para-isomer.[3]While specific quantitative data is highly reaction-dependent, a general trend is an increased para/ortho ratio at lower temperatures.
Solvent Effects The choice of solvent can influence the distribution of isomers. For example, in Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.[3]The specific impact of the solvent on isomer distribution should be determined empirically for the reaction of interest.

Experimental Protocols

Protocol 1: Purification of a Discolored Aniline Derivative by Recrystallization

This protocol describes a general procedure for the purification of a solid, discolored polysubstituted aniline derivative.

Materials:

  • Crude, discolored aniline product

  • Suitable recrystallization solvent (or solvent pair)

  • Activated charcoal

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the aniline derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[5]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] Avoid overheating.

  • Decolorization (if necessary): If the solution is still colored, remove it from the heat and add a small amount of activated charcoal.[5] Briefly reheat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: N-Acetylation of an Aniline to Control Regioselectivity

This protocol provides a method for protecting the amino group of an aniline by acetylation, which can be useful prior to electrophilic aromatic substitution.

Materials:

  • Substituted aniline

  • Acetic anhydride

  • Glacial acetic acid or an inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the substituted aniline in glacial acetic acid or an appropriate inert solvent in a round-bottom flask.

  • Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into cold water or onto crushed ice to precipitate the acetanilide product.

  • Neutralization: If the reaction was performed in an acidic solvent, neutralize the mixture with a sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the product with cold water.

  • Drying: Dry the purified acetanilide. This product can now be used in subsequent electrophilic substitution reactions. The acetyl group can be removed later by hydrolysis.

References

Technical Support Center: Overcoming Poor Solubility of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Fluoro-2-methyl-6-nitroaniline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in my reaction solvent. What are my immediate options?

A2: If you are observing poor solubility, consider the following immediate troubleshooting steps:

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds.[1]

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Solvent Screening: If possible, test the solubility in a small range of alternative solvents with varying polarities.

Q3: Can I use an acid to help dissolve the compound?

A3: Yes, this is a highly effective method. As an aniline derivative, this compound is basic and can be protonated by an acid to form a more soluble anilinium salt. Adding a small amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid) to the reaction mixture can dramatically improve solubility in polar solvents. However, you must ensure that the acidic conditions are compatible with your reaction and downstream processes.

Q4: How does poor solubility affect my reaction?

A4: Poor solubility of a reactant can lead to several issues, including:

  • Slow Reaction Rates: The reaction can only occur with the dissolved material, so low solubility limits the effective concentration of the reactant in the solution phase.

  • Incomplete Reactions: If the reactant does not fully dissolve over the course of the reaction, you may experience low product yields.

  • Reproducibility Issues: Inconsistent dissolution can lead to variability in reaction outcomes between batches.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of this compound.

Problem: Compound will not dissolve in the chosen solvent.

Solution Workflow:

A Initial Observation: This compound is poorly soluble B Option 1: Physical Methods A->B C Option 2: Solvent System Modification A->C D Option 3: Chemical Modification A->D E Increase Temperature B->E F Sonication B->F G Screen Alternative Solvents C->G H Use a Co-Solvent C->H I Acidification to form Anilinium Salt D->I

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps:

  • Physical Methods:

    • Heating: Gently warm the reaction mixture. Monitor for any signs of degradation. For many nitroanilines, solubility increases with temperature.[1]

    • Sonication: Place the reaction flask in an ultrasonic bath for 15-30 minute intervals to aid in the physical dispersion and dissolution of the solid.

  • Solvent System Modification:

    • Solvent Screening: If your reaction chemistry allows, test the solubility of a small amount of your compound in a variety of solvents. A qualitative assessment can be highly informative. See the table below for expected solubility trends.

    • Co-solvents: Adding a small amount of a good solvent (a "co-solvent") to your primary reaction solvent can sometimes be sufficient to achieve the desired solubility.

  • Chemical Modification (Acidification):

    • If your reaction is compatible with acidic conditions, add a dilute acid (e.g., 1M HCl in the reaction solvent) dropwise until the solid dissolves. The formation of the anilinium salt should enhance solubility in polar solvents. Be mindful that this will change the nature of your reactant, which could affect its reactivity.

Data Presentation: Qualitative Solubility Profile

While quantitative data is not available, the following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the behavior of similar compounds.

Solvent CategoryExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, DMF, DMSOHighGood balance of polar and non-polar interactions.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amino and nitro groups.
Non-Polar Toluene, HexaneLowThe polar functional groups limit solubility in non-polar media.
Chlorinated Dichloromethane, ChloroformModerateOffers a different balance of polarity that can be effective.
Acids Concentrated H₂SO₄, Acetic AcidHighProtonation of the aniline leads to salt formation.

Experimental Protocols

Protocol 1: Isothermal Equilibrium Solubility Determination

This protocol provides a method to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or sealed tubes

  • Shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer in a constant temperature environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with the same solvent. Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

A Add excess solid to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Filter supernatant to remove undissolved solid B->C D Analyze concentration of the saturated solution (e.g., by HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for determining equilibrium solubility.

Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound

This protocol provides a general starting point for running a reaction where the solubility of this compound is a known issue.

Example Reaction: A hypothetical nucleophilic aromatic substitution.

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has at least partial solubility and which is compatible with your reaction conditions. Polar aprotic solvents like DMF or DMSO are often good starting points.

  • Initial Setup: To a reaction flask, add this compound and the chosen solvent.

  • Solubilization:

    • Option A (Thermal): Heat the mixture with stirring to the desired reaction temperature. Observe if the solid dissolves.

    • Option B (Co-Solvent): If the solid remains insoluble at the target temperature, cool the mixture and add a co-solvent in which the compound is known to be highly soluble in small portions until a solution is achieved.

    • Option C (Acidification): If compatible with the reaction, add a small amount of a non-nucleophilic acid (e.g., a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount if forming a salt for reaction is intended) and observe for dissolution.

  • Reagent Addition: Once the this compound is dissolved or a fine suspension is achieved, add the other reagents as per your standard protocol.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Be aware that reactions with partially dissolved solids may appear heterogeneous.

A Select appropriate reaction solvent B Add this compound and solvent to flask A->B C Attempt to dissolve (Heat, Co-solvent, or Acid) B->C D Is the compound dissolved? C->D E Add other reagents D->E Yes F Proceed with reaction as a fine suspension (monitor carefully) D->F No G Monitor reaction to completion E->G F->G

Caption: Logical workflow for a reaction with a poorly soluble reactant.

References

Preventing over-nitration in the synthesis of nitroanilines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of nitroanilines. The focus is on preventing over-nitration and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often avoided for the synthesis of p-nitroaniline?

A1: Direct nitration of aniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) is problematic for several reasons. Firstly, the amino group of aniline is highly activating, making the ring susceptible to oxidation by the strong acids, which can lead to the formation of tarry byproducts and a low yield of the desired nitroaniline.[1][2] Secondly, in the strongly acidic medium, the aniline is protonated to form the anilinium ion.[1][3] This ion is a meta-directing group, leading to a significant amount of m-nitroaniline as a byproduct, in addition to the expected ortho and para isomers.[1][3]

Q2: What is the purpose of acetylating aniline before nitration?

A2: Acetylation of aniline to form acetanilide is a crucial step to control the nitration reaction.[2] The acetamido group (-NHCOCH₃) is less activating than the amino group and provides steric hindrance.[4] This protection serves two main purposes: it prevents the oxidation of the aromatic ring and the amino group by the nitrating mixture, and it directs the incoming nitro group primarily to the para position, thus minimizing the formation of ortho and meta isomers.[2][4]

Q3: What are the main byproducts in the synthesis of p-nitroaniline via the acetanilide route?

A3: The primary byproduct is o-nitroacetanilide, which is formed along with the desired p-nitroacetanilide during the nitration of acetanilide.[5][6] Dinitration products can also form if the reaction conditions are not carefully controlled.[7][8] After hydrolysis, this results in a mixture of p-nitroaniline and o-nitroaniline.

Q4: How can the ortho and para isomers of nitroacetanilide be separated?

A4: The separation of o-nitroacetanilide and p-nitroacetanilide is typically achieved by recrystallization, usually from ethanol.[5] p-Nitroacetanilide is significantly less soluble in ethanol than the ortho isomer.[9] By dissolving the crude product mixture in a minimum amount of hot ethanol and allowing it to cool slowly, the p-nitroacetanilide will crystallize out, while the more soluble o-nitroacetanilide remains in the solution.[5][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of nitroacetanilide 1. Over-nitration (dinitration): Reaction temperature was too high or the nitrating agent was added too quickly.[7][11] 2. Incomplete reaction: Insufficient reaction time or temperature was too low.[7] 3. Oxidation of the starting material. 1. Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating mixture.[8][11] Add the nitrating agent dropwise with constant stirring to ensure even heat distribution.[7][11] 2. After the addition of the nitrating agent, allow the reaction to stir at room temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[12][13] 3. Ensure the amino group is properly protected as acetanilide before nitration.
Significant amount of o-nitroaniline in the final product Inefficient separation of nitroacetanilide isomers. Perform a careful recrystallization of the p-nitroacetanilide intermediate from ethanol.[5] Ensure slow cooling to promote the formation of pure crystals. Column chromatography can also be employed for a more precise separation.[10]
Presence of dinitrated byproducts 1. Excessive amount of nitrating agent. 2. Reaction temperature too high. [14]1. Use a stoichiometric or slight molar excess of the nitrating agent.[15] 2. Strictly control the reaction temperature, keeping it below the recommended maximum (e.g., 20°C).[5][9]
Final product is discolored (e.g., brownish or tarry) Oxidation of aniline or acetanilide. This is more common in the direct nitration of aniline. Protecting the amino group by converting aniline to acetanilide is the primary preventative measure.[2] Ensure the reaction temperature is kept low during nitration.
Incomplete hydrolysis of p-nitroacetanilide Insufficient reaction time or inadequate acid concentration during the hydrolysis step. Ensure the hydrolysis is carried out for a sufficient duration, typically by refluxing with an acid like sulfuric or hydrochloric acid until the solution becomes clear upon dilution with water.[16][17][18]

Experimental Protocols

Protocol 1: Nitration of Acetanilide to p-Nitroacetanilide
  • In a flask, dissolve acetanilide in glacial acetic acid.[5][9]

  • Cool the mixture in an ice bath to approximately 0-5°C.[11]

  • Slowly and carefully add concentrated sulfuric acid while keeping the mixture cool.[5][9]

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.[7]

  • Add the cold nitrating mixture dropwise to the acetanilide solution with continuous stirring, ensuring the temperature does not exceed 20°C.[5][9]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes.[12][13]

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[5][9]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[6]

Protocol 2: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
  • Place the crude p-nitroacetanilide in a round-bottom flask.

  • Add a solution of aqueous sulfuric acid (e.g., 70%).[17]

  • Heat the mixture under reflux for 20-30 minutes, or until a test sample dissolves completely in water.[5][17]

  • Pour the hot solution into cold water or onto crushed ice.[5][19]

  • Neutralize the solution by slowly adding a sodium hydroxide solution until it is alkaline. A yellow precipitate of p-nitroaniline will form.[5][10]

  • Cool the mixture in an ice bath to complete the precipitation.[10]

  • Collect the p-nitroaniline by vacuum filtration and wash it with cold water.[10]

  • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.[10]

Key Reaction Parameters

Parameter Nitration of Acetanilide Hydrolysis of p-Nitroacetanilide
Temperature 0-20°C (addition of nitrating agent)[5][9]Reflux
Key Reagents Acetanilide, Conc. H₂SO₄, Conc. HNO₃, Glacial Acetic Acid[5][7]p-Nitroacetanilide, H₂SO₄ (aq), NaOH (aq)[5][17]
Reaction Time ~15-30 min for addition, 30-60 min post-addition[7][12]20-30 minutes[5][17]
Work-up Precipitation in ice water, filtration[5]Neutralization, precipitation, filtration[5]

Troubleshooting Workflow

G cluster_0 Synthesis Start cluster_1 Problem Identification cluster_2 Corrective Actions cluster_3 Outcome start Start: Acetanilide Nitration issue Low Yield or Impure Product? start->issue dinitration Dinitration Detected? issue->dinitration Yes ortho_isomer High Ortho-Isomer Content? issue->ortho_isomer No temp_control Action: Lower Temperature & Add Nitrating Agent Slowly dinitration->temp_control Yes reagent_control Action: Reduce Molar Ratio of Nitrating Agent dinitration->reagent_control Yes failure Persistent Issues: Re-evaluate Protocol dinitration->failure No recrystallize Action: Careful Recrystallization of Nitroacetanilide ortho_isomer->recrystallize Yes ortho_isomer->failure No end Successful Synthesis of p-Nitroaniline temp_control->end reagent_control->end recrystallize->end

Caption: Troubleshooting workflow for preventing over-nitration.

References

Characterization of byproducts in 3-Fluoro-2-methyl-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing byproducts encountered during the synthesis of 3-Fluoro-2-methyl-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 3-fluoro-2-methylaniline. Due to the directing effects of the amino, fluoro, and methyl groups on the aromatic ring, the primary byproducts are positional isomers. The reaction can yield a mixture of isomers, with the most common being 2-methyl-4-nitroaniline and other nitro-substituted analogues.[1] Dinitrated and oxidized species can also form, particularly if reaction conditions are not carefully controlled.[2]

Q2: My reaction has a low yield and high impurity levels. What are the likely causes?

A2: Low yield and high impurity levels in this synthesis often stem from several factors:

  • Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of undesired isomers and degradation products.[3]

  • Nitrating Agent Addition: The rate of addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical. A rapid addition can cause localized overheating, promoting side reactions.[4]

  • Starting Material Purity: The purity of the initial 3-fluoro-2-methylaniline is crucial for a clean reaction.

  • Direct Nitration Issues: Direct nitration of anilines can be hazardous and inefficient, sometimes leading to oxidation and the formation of tarry byproducts.[2][5] Protecting the amino group via acylation before nitration is a common strategy to improve regioselectivity and yield.[1][4]

Q3: How can I effectively separate this compound from its isomeric byproducts?

A3: Chromatographic techniques are the most effective methods for separating nitroaniline isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is considered the gold standard for analyzing and separating such impurities.[6] Reverse-phase columns (e.g., C18, Phenyl-Hexyl) with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) can provide excellent separation of positional isomers.[7][8]

  • Flash Chromatography: For preparative scale purification, flash chromatography is a viable option to isolate the desired product from byproducts.[9]

Q4: What are the recommended analytical techniques for identifying and characterizing unknown byproducts?

A4: A multi-technique approach is essential for the comprehensive characterization of byproducts.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities by providing their mass-to-charge ratio.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile compounds and can be used to identify residual solvents or more volatile byproducts. However, polar compounds like anilines may require derivatization to improve their volatility and thermal stability.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the unambiguous structural elucidation of the main product and any isolated impurities.[6][10] The distinct chemical shifts and coupling patterns can help differentiate between isomers.

  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC can be used for rapid screening and separation of isomers.[10]

Q5: I've detected an unexpected peak in my HPLC chromatogram. What is the workflow for its identification?

A5: Identifying an unknown peak requires a systematic analytical approach. First, use LC-MS to determine the molecular weight of the compound associated with the unknown peak. This will immediately indicate if it is an isomer (same molecular weight as the product), a degradation product, or a byproduct from a side reaction. If the quantity is sufficient, the next step is to isolate the impurity using preparative HPLC. Once isolated, the pure byproduct can be subjected to NMR spectroscopy for definitive structural elucidation.[10][12]

Data Presentation

Table 1: Potential Isomeric Byproducts in this compound Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
This compound (Target) C₇H₇FN₂O₂170.14Desired product.
3-Fluoro-2-methyl-4-nitroanilineC₇H₇FN₂O₂170.14Likely positional isomer.
5-Fluoro-2-methyl-4-nitroanilineC₇H₇FN₂O₂170.14Another possible positional isomer.
3-Fluoro-2-methyl-x,y-dinitroanilineC₇H₆FN₃O₄215.14Potential over-nitration byproduct.

Table 2: Example HPLC Methods for Nitroaniline Isomer Separation

ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 350 nm
Application Routine purity checksHigh-resolution impurity profiling

(Note: These are example methods and may require optimization for the specific isomers of this compound. Adapted from[8])

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the crude reaction mixture in 10 mL of acetonitrile or methanol to create a stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended for complex mixtures. For example, start with 30% acetonitrile in water (containing 0.1% formic acid) and increase to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 254 nm.

  • Analysis: Compare the retention times of the peaks in the sample chromatogram to a pure standard of this compound. Peaks with different retention times are potential byproducts.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate. If the analytes are not volatile enough, derivatization may be necessary.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Injector: Operate in splitless mode to maximize sensitivity for trace impurities.

    • Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping to 250°C at 10°C/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify compounds by comparing their mass spectra with established libraries (e.g., NIST, Wiley).[13]

Protocol 3: Nuclear Magnetic Resonance (NMR) Sample Preparation

  • Sample Purity: Ensure the sample (either the final product or an isolated byproduct) is of high purity (>95%) for clear spectral interpretation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[12]

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate signals and analyze chemical shifts and coupling constants to elucidate the molecular structure.[12]

Visualizations

Synthesis_Byproducts start 3-Fluoro-2-methylaniline (Starting Material) reagent + HNO₃ / H₂SO₄ (Nitration) start->reagent product This compound (Desired Product) reagent->product Major Pathway byproduct1 Positional Isomers (e.g., 4-nitro) reagent->byproduct1 Side Reaction byproduct2 Dinitrated Products reagent->byproduct2 Side Reaction

Caption: Synthesis pathway and potential byproduct formation.

Analytical_Workflow start Crude Reaction Mixture screening HPLC / LC-MS Screening start->screening decision Unknown Peak Detected? screening->decision isolate Isolate Impurity via Preparative HPLC decision->isolate Yes end Impurity Identified decision->end No elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate elucidate->end

Caption: Workflow for byproduct identification.

Troubleshooting_Guide start Low Purity or Yield in Final Product check_reaction Review Reaction Parameters (Temperature, Addition Rate) start->check_reaction check_sm Verify Starting Material Purity (HPLC, NMR) start->check_sm optimize_purification Optimize Purification Method (HPLC Gradient, Column Choice) start->optimize_purification solution Improved Purity and Yield check_reaction->solution check_sm->solution optimize_purification->solution

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Fluoro-2-methyl-6-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Fluoro-2-methyl-6-nitroaniline and its structural isomers. The precise identification and differentiation of these isomers are critical in drug development and chemical synthesis, as minor changes in substituent positions on the aniline ring can significantly alter a molecule's physicochemical properties, biological activity, and spectroscopic signature.

Due to the limited public availability of direct experimental spectra for this compound, this document focuses on presenting available data for its isomers and structurally related compounds. This comparative approach offers valuable insights for the characterization and differentiation of these closely related molecules. The guide details generalized experimental protocols for key spectroscopic techniques and includes a visual workflow for the analytical process.

Comparative Spectroscopic Data

The following tables summarize available spectroscopic data for various isomers of this compound. These data are essential for understanding the influence of substituent positions on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data of Fluoro-Methyl-Nitroaniline Isomers and Related Compounds

CompoundSolventChemical Shifts (δ) in ppm
2-Methyl-3-nitroaniline DMSO-d₆7.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃)[1]
4-Methyl-3-nitroaniline DMSO-d₆7.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H), 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃)[1]
2-Methyl-5-nitroaniline DMSO-d₆7.79 (d, J=2.5 Hz, 1H), 7.56 (dd, J=8.2, 2.4 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 2.16 (s, 3H, CH₃)[1]
4-Fluoro-2-nitroaniline -No explicit data found in search results.
2-Fluoro-5-nitroaniline -No explicit data found in search results.
4-Fluoro-3-nitroaniline -No explicit data found in search results.

Note: Chemical shifts are reported relative to a standard internal reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data of Fluoro-Methyl-Nitroaniline Isomers

CompoundSolventChemical Shifts (δ) in ppm
2-Methyl-3-nitroaniline DMSO-d₆151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (CH₃)[1]
4-Methyl-3-nitroaniline DMSO-d₆149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (CH₃)[1]

Table 3: IR Spectroscopic Data of Nitroanilines

CompoundSample Prep.Key Absorptions (cm⁻¹)
2-Nitroaniline Gas PhaseData available but specific peaks not listed.[2][3]
3-Nitroaniline -Data available but specific peaks not listed.[4][5]
4-Nitroaniline -N-H stretch: 3350-3482, NO₂ asymmetric stretch: ~1510, NO₂ symmetric stretch: ~1349[6]
2-Methyl-3-nitroaniline -Data available but specific peaks not listed.[2][7]
4-Fluoro-2-nitroaniline -Data available but specific peaks not listed.[8][9]

Note: Characteristic IR absorptions for these compounds include N-H stretching (around 3300-3500 cm⁻¹), NO₂ asymmetric and symmetric stretching (around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively), and C-F stretching (around 1000-1400 cm⁻¹).

Table 4: Mass Spectrometry Data of Nitroaniline Isomers

CompoundIonization MethodKey Fragments (m/z)
2-Methyl-6-nitroaniline Electron IonizationMolecular Ion (M⁺): 152. Other fragments available.[10]
2-Methyl-3-nitroaniline Electron IonizationMolecular Ion (M⁺): 152. Other fragments available.[11]
3-Nitroaniline Electron IonizationMolecular Ion (M⁺): 138. Other fragments available.[12]
4-Fluoro-2-nitroaniline Electron IonizationMolecular Ion (M⁺): 156. Other fragments available.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25°C). Standard pulse sequences are typically used.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios and assign chemical shifts based on reference data and coupling patterns.

2. Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H, C-H, NO₂, and C-F stretching and bending vibrations.[13]

3. Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[13]

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : Prepare a dilute solution of the nitroaniline sample in a suitable solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).[13]

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample across a wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and differentiation of this compound and its isomers.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Analysis & Confirmation Sample Isomer Mixture or Unknown Compound MS Mass Spectrometry (Determine Molecular Weight) Sample->MS IR Infrared Spectroscopy (Identify Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Determine Connectivity & Positional Isomerism) MS->NMR IR->NMR UVVis UV-Vis Spectroscopy (Confirm Electronic Structure) NMR->UVVis Compare Compare Spectra with Reference Data/Databases NMR->Compare UVVis->Compare Identify Identify Specific Isomer Compare->Identify

Caption: Workflow for the spectroscopic analysis of nitroaniline isomers.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. When applied to versatile building blocks like nitroanilines, fluorine substitution profoundly alters chemical reactivity, offering both opportunities and challenges in synthetic design. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated nitroanilines, supported by established chemical principles and experimental data, to inform rational substrate selection and reaction optimization.

Core Principles: The Impact of Fluorine on Aromatic Reactivity

The reactivity of nitroanilines is largely dominated by the interplay of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂). This electronic push-pull system makes the aromatic ring susceptible to certain reactions, most notably Nucleophilic Aromatic Substitution (SNAr).

The introduction of a fluorine atom adds another layer of electronic influence. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect is key to understanding the reactivity differences:

  • Enhanced Electrophilicity: The inductive effect of fluorine further reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

  • Stabilization of Intermediates: In SNAr reactions, the rate-determining step is often the formation of a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy and accelerating the reaction rate.[1] This is a well-documented phenomenon, where the stronger carbon-fluorine bond is more readily cleaved than even carbon-chlorine bonds in SNAr reactions due to this stabilizing effect.[1]

Conversely, the electron-withdrawing nature of fluorine decreases the basicity and nucleophilicity of the amino group, which can affect reactions involving the -NH₂ group, such as acylation or alkylation.[2][3]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Table 1: Quantitative Comparison of Reactivity in SNAr Reactions

Reaction TypeNon-Fluorinated SubstrateFluorinated SubstratePredicted Outcome & Rationale
Nucleophilic Aromatic Substitution (SNAr) Activated towards SNAr by the nitro group.Significantly higher reactivity towards SNAr due to the combined electron-withdrawing effects of the nitro and fluoro groups.[1][2]The fluorinated derivative is expected to undergo SNAr at a much faster rate and under milder conditions. The fluorine atom stabilizes the key Meisenheimer intermediate.[1]
Amino Group Nucleophilicity Moderate nucleophilicity at the nitrogen atom.Lower nucleophilicity due to the electron-withdrawing inductive effect of fluorine, which reduces electron density on the nitrogen.[2]The non-fluorinated nitroaniline is a better nucleophile in reactions where the amino group itself acts as the nucleophile (e.g., acylation).

The following diagram illustrates the general mechanism for SNAr, highlighting the stabilizing role of the fluorine substituent.

General mechanism for SNAr.

Application in Synthesis: Benzimidazole Formation

A practical application that highlights the utility of these substrates is the synthesis of benzimidazoles, a core scaffold in many pharmaceuticals.[4][5] The synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or equivalent. These required diamines are commonly prepared by the reduction of the corresponding o-nitroanilines.

The choice between a fluorinated or non-fluorinated o-nitroaniline precursor can influence both the synthesis of the diamine and the properties of the final benzimidazole product.

  • Precursor Reactivity: While the reduction of the nitro group is the primary transformation, the presence of fluorine can influence catalyst interactions and reaction kinetics.

  • Final Product Properties: Incorporating a fluorine atom into the benzimidazole structure can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of the final molecule.[4][6]

The diagram below illustrates a typical workflow for this process.

Benzimidazole_Workflow sub Fluorinated or Non-Fluorinated o-Nitroaniline reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) sub->reduction diamine o-Phenylenediamine Derivative reduction->diamine cyclization Condensation/Cyclization (e.g., with Carboxylic Acid) diamine->cyclization product Benzimidazole Product cyclization->product caption Workflow for Benzimidazole Synthesis.

Workflow for Benzimidazole Synthesis.

Experimental Protocols

The following are generalized protocols for key transformations involving nitroanilines. Researchers should optimize conditions based on the specific substrate and desired outcome.

Protocol 1: Catalytic Reduction of a Nitroaniline to a Diamine

This protocol describes the general procedure for reducing the nitro group, a crucial step for preparing diamine intermediates for syntheses like the benzimidazole formation.

  • Catalyst Preparation: Suspend a suitable catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel, in a solvent (e.g., ethanol or ethyl acetate) within a reaction vessel.[7]

  • Reaction Setup: Dissolve the fluorinated or non-fluorinated nitroaniline in the chosen solvent and add it to the reaction vessel containing the catalyst.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere, either by using a hydrogen-filled balloon for atmospheric pressure or a pressurized hydrogenation apparatus for higher pressures. Stir the mixture at room temperature or with gentle heating.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude aniline product.

  • Purification: Purify the resulting diamine product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole

This protocol outlines the condensation of an o-phenylenediamine derivative with an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl, ~30 mol%).

  • Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 80-90°C) for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC.

  • Isolation: Once complete, pour the reaction mixture into ice-cold water. The benzimidazole product will typically precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Decision Framework

The choice between a fluorinated and non-fluorinated nitroaniline is a strategic decision based on the desired reaction outcome and target molecule properties.

Decision_Framework start Select Nitroaniline Substrate q1 Is the primary reaction Nucleophilic Aromatic Substitution (SNAr)? start->q1 q2 Does the final molecule require enhanced metabolic stability or binding affinity? q1->q2 No res_fluoro Choose Fluorinated Nitroaniline (e.g., 4-Fluoro-3-nitroaniline) q1->res_fluoro Yes q2->res_fluoro Yes res_non_fluoro Choose Non-Fluorinated Nitroaniline (e.g., 3-Nitroaniline) q2->res_non_fluoro No caption Decision framework for substrate selection.

Decision framework for substrate selection.

Conclusion

Fluorination of nitroanilines is a powerful strategy for enhancing reactivity in nucleophilic aromatic substitution reactions. The potent inductive effect of fluorine significantly activates the aromatic ring, allowing for faster reactions under milder conditions compared to their non-fluorinated analogs. While this same effect reduces the nucleophilicity of the amino group, the overall benefit in SNAr-driven syntheses is substantial. For drug development professionals, the inclusion of fluorine offers the added advantage of favorably modifying the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients. Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic routes in modern chemistry.

References

A Comparative Guide to the Structural Validation of 3-Fluoro-2-methyl-6-nitroaniline by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the molecular structure of 3-Fluoro-2-methyl-6-nitroaniline. While, to date, no public crystallographic data for this specific compound exists, this document offers a comparative analysis with structurally related isomers. By presenting known crystallographic and spectroscopic data of similar molecules, alongside detailed experimental protocols, this guide serves as a valuable resource for researchers aiming to synthesize and definitively characterize this compound.

Performance Comparison: Crystallographic Data of Isomers and Related Compounds

The precise determination of a crystal structure through X-ray diffraction provides unequivocal proof of molecular connectivity and stereochemistry. In the absence of data for this compound, a comparison with the crystallographic parameters of its isomers is crucial for validation. Researchers who successfully crystallize the title compound can compare their results with the data in Table 1 to ensure the correct assignment of the structure.

Parameter2-Methyl-5-nitroaniline2-Methyl-6-nitroaniline5-Methyl-2-nitroaniline
Chemical Formula C₇H₈N₂O₂C₇H₈N₂O₂C₇H₈N₂O₂
Formula Weight 152.15152.15152.15
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPca2₁P2₁/c
a (Å) 7.963(2)14.363(3)7.528(2)
b (Å) 15.346(3)6.786(2)6.059(2)
c (Å) 6.208(1)7.502(2)16.204(4)
α (°) 909090
β (°) 96.03(2)9097.43(2)
γ (°) 909090
Volume (ų) 754.4(3)731.5(3)731.5(3)
Z 444
CCDC Number 132061601096Not specified

Data sourced from PubChem and associated publications.[1][2][3][4]

Experimental Protocols

A definitive structural validation of this compound requires a combination of synthesis, purification, crystallization, and characterization techniques.

1. Synthesis of this compound (General Procedure)

A common route to nitroaniline compounds is through the nitration of the corresponding aniline or acylated aniline.[5][6][7][8] The synthesis of 2-methyl-6-nitroaniline, for instance, involves the acetylation of 2-methylaniline, followed by nitration and subsequent hydrolysis.[6][8] A similar approach could be adapted for 3-Fluoro-2-methylaniline.

2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid.[9][10][11]

  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for growing crystals.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) free of defects is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

3. Spectroscopic Characterization

Spectroscopic methods provide complementary data to support the structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can provide detailed information about the chemical environment of the atoms in the molecule. For comparison, the ¹H NMR spectrum of the related compound 4-Fluoro-3-nitroaniline is available.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretches from the amine group and N-O stretches from the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Workflow for Crystal Structure Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of a novel crystalline compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_characterization Characterization and Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy SC_XRD Single-Crystal X-ray Diffraction CrystalGrowth->SC_XRD DataAnalysis Data Analysis and Structure Solution SC_XRD->DataAnalysis Comparison Comparison with Isomer Data Spectroscopy->Comparison DataAnalysis->Comparison Validation Structure Validation Comparison->Validation

Workflow for Synthesis and Structural Validation.

References

Comparative Guide to Purity Assessment of 3-Fluoro-2-methyl-6-nitroaniline: HPLC vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of 3-Fluoro-2-methyl-6-nitroaniline. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate and reliable analytical methods for this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. Both HPLC and UPLC-MS are powerful chromatographic techniques for purity determination, but they offer different advantages in terms of speed, sensitivity, and specificity. This guide outlines the experimental protocols for both methods and presents a comparative analysis of their performance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method was developed for the routine purity analysis of this compound. This method is designed for reliable quantification and separation from potential process-related impurities.

Table 1: HPLC Experimental Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

For higher throughput and enhanced specificity, a UPLC-MS method was established. This technique is particularly useful for identifying and quantifying trace-level impurities.

Table 2: UPLC-MS Experimental Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 3 min
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
UV Detection 254 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range 100-500 m/z
Sample Preparation 0.1 mg/mL in Acetonitrile:Water (1:1)

Performance Comparison

The following table summarizes the performance characteristics of the HPLC and UPLC-MS methods for the analysis of this compound.

Table 3: Comparative Performance Data

ParameterHPLCUPLC-MS
Purity Assay (%) 99.8%99.8%
Analysis Time (min) 205
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantification (LOQ) 0.03%0.003%
Resolution (Main Peak/Impurity) 2.53.1
Specificity GoodExcellent (Mass Confirmation)

Visualized Workflows

The following diagrams illustrate the experimental workflow for the HPLC analysis and a logical comparison of the two analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Diluent (ACN:H2O) a->b c Filter Sample Solution b->c d Inject Sample into HPLC c->d e Separation on C18 Column d->e f UV Detection at 254 nm e->f g Integrate Chromatogram Peaks f->g h Calculate Purity (%) g->h

Caption: HPLC analysis workflow for this compound.

Method_Comparison cluster_hplc HPLC Method cluster_uplc UPLC-MS Method start Purity Assessment of This compound hplc_quant Quantitative Analysis (UV) start->hplc_quant uplc_quant Quantitative (UV) & Qualitative (MS) start->uplc_quant hplc_time Longer Analysis Time hplc_quant->hplc_time hplc_sens Standard Sensitivity hplc_time->hplc_sens uplc_time Shorter Analysis Time uplc_quant->uplc_time uplc_sens Higher Sensitivity uplc_time->uplc_sens

Caption: Logical comparison of HPLC and UPLC-MS methods.

Conclusion

For routine quality control and purity assessment of this compound, the developed HPLC method provides reliable and accurate results with good resolution. However, when higher throughput, increased sensitivity, and definitive impurity identification are required, the UPLC-MS method is the superior alternative. The choice of method will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and available instrumentation.

A Comparative Guide to Synthetic Routes for Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted nitroanilines are crucial intermediates in the development of pharmaceuticals, dyes, and materials. The strategic placement of nitro and amino groups on the aromatic ring provides a versatile scaffold for further chemical modifications. The efficient synthesis of these compounds is, therefore, a subject of significant interest for researchers in organic synthesis and drug development. This guide provides an objective comparison of the three primary synthetic routes to substituted nitroanilines: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and selective reduction of dinitroaromatics.

Comparison of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern (ortho, meta, or para), the nature of other substituents on the ring, and considerations of scale, cost, and environmental impact. The most common methods are summarized below.

  • Electrophilic Aromatic Substitution (EAS): This classical approach typically involves the nitration of a substituted aniline. However, direct nitration of aniline is often problematic as the strong acidic conditions protonate the amino group, forming the anilinium ion which is a meta-director and deactivates the ring.[1][2] To overcome this, the amino group is usually protected, most commonly as an acetanilide, which is an ortho-para director. The synthesis of p-nitroaniline, for instance, involves a three-step sequence: protection of the amino group, electrophilic aromatic substitution, and deprotection.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for synthesizing ortho- and para-nitroanilines. It involves the reaction of an aryl halide, bearing electron-withdrawing groups (like the nitro group), with a nucleophile such as ammonia or an amine.[1][4] The nitro group, especially when positioned ortho or para to the leaving group (typically a halogen), activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[5][6][7]

  • Selective Reduction of Dinitroaromatics: This route is the most common method for preparing meta-nitroanilines. It involves the partial reduction of one of the two nitro groups of a dinitrobenzene derivative.[8] Classic reagents for this transformation include sodium sulfide or polysulfides in what is known as the Zinin reduction.[9][10] More modern methods employ catalytic hydrogenation with specifically designed catalysts that can selectively reduce one nitro group in the presence of another.[8]

Data Presentation

The following table summarizes quantitative data for various synthetic routes to different substituted nitroanilines, allowing for a direct comparison of their efficiencies.

Target Compound Starting Material Synthetic Route Key Reagents/Catalyst Reaction Conditions Yield (%)
p-NitroanilineAcetanilideEASConc. H₂SO₄, Fuming HNO₃0-20°C94.6[11]
o-Nitroanilineo-NitrochlorobenzeneSNArAqueous AmmoniaElevated temperature and pressureNot specified
m-Nitroanilinem-DinitrobenzeneSelective ReductionNaSH, MethanolReflux for 20 minNot specified
m-Nitroanilinem-DinitrobenzeneCatalytic HydrogenationRu-SnOₓ/Al₂O₃100°C, 4 MPa H₂>97 (selectivity)[8]
N-Substituted 2-Nitroaniline2-NitrochlorobenzeneSNArSubstituted Aniline, K₂CO₃120°C, 8-12 hoursNot specified
4-Fluoro-2-nitroanilinep-FluoroacetanilideEAS (Microchannel)68% HNO₃, Acetic Anhydride50-200 seconds83-94[12]
2-Fluoro-5-nitroaniline2,4-DinitrofluorobenzeneSelective ReductionIron powder, Acetic Acid110-138°C, 1.5 hours79[12]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to facilitate experimental design and replication.

Protocol 1: Synthesis of p-Nitroaniline via Electrophilic Aromatic Substitution

This protocol is adapted from the nitration of acetanilide followed by hydrolysis.[13][14]

  • Nitration of Acetanilide:

    • Place 1.5 mL of glacial acetic acid in a boiling tube and add 1.5 g of acetanilide.

    • Stir the mixture and add 3 mL of concentrated sulfuric acid.

    • Cool the reaction mixture in an ice/salt bath until the temperature drops to approximately 0-5 °C.[13]

    • With continuous stirring, slowly add 0.6 mL of fuming nitric acid, ensuring the temperature does not rise above 20 °C.[13]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stand for 20 minutes.

    • Pour the mixture onto crushed ice (approx. 15 g) and let it stand for another 20 minutes to allow for precipitation.

    • Collect the crude yellow solid (a mixture of o- and p-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water, and air dry. The para isomer is the major product.[14]

  • Hydrolysis of p-Nitroacetanilide:

    • Prepare a solution of 70% sulfuric acid by slowly adding concentrated sulfuric acid to water.

    • Add the crude nitroacetanilide from the previous step to the 70% sulfuric acid solution in a flask.

    • Gently heat the mixture under reflux for 20-30 minutes.

    • Cool the reaction mixture in an ice bath. The p-nitroaniline product will precipitate.

    • Collect the yellow crystals by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize from a 1:1 ethanol/water mixture to obtain purified p-nitroaniline.[14]

Protocol 2: Synthesis of m-Nitroaniline via Selective Reduction

This protocol describes the selective reduction of m-dinitrobenzene using sodium hydrogen sulfide.[15]

  • Preparation of NaSH solution:

    • Dissolve 13.43 g of crystallized sodium sulfide (Na₂S·9H₂O) in 37.3 mL of water.

    • Add 4.47 g of sodium bicarbonate (NaHCO₃) in small portions with constant stirring.

    • Once the bicarbonate has dissolved, add 37.3 mL of methanol and stir.

    • Filter off the precipitated sodium carbonate and wash the precipitate with three 5 mL portions of methanol. The combined filtrate contains the sodium hydrogen sulfide (NaSH) reagent.

  • Reduction Reaction:

    • Dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol in a 250 mL round-bottom flask.

    • Add the freshly prepared methanolic solution of NaSH to the m-dinitrobenzene solution while shaking.

    • Attach a reflux condenser and gently boil the mixture for 20 minutes.[15]

    • After reflux, distill off most of the methanol over a water bath.

    • Pour the liquid residue with stirring into approximately 200 mL of cold water.

    • Collect the precipitated yellow crystals of m-nitroaniline by vacuum filtration, wash with water, and recrystallize from methanol.[15]

Protocol 3: Synthesis of N-Substituted 2-Nitroaniline via SNAr

This general protocol is for the reaction of 2-nitrochlorobenzene with a substituted aniline.[4]

  • Reaction Setup:

    • In a reaction flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol).

    • Add dimethylformamide (DMF, 10 mL) as the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and maintain for 8-12 hours.[4]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • The solid N-substituted 2-nitroaniline product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and a representative experimental workflow.

EAS_Pathway cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration (EAS) cluster_deprotection Step 3: Deprotection A Aniline Derivative B Acetanilide Derivative A->B Acetic Anhydride C Nitroacetanilide (o/p mixture) B->C HNO₃, H₂SO₄ D Substituted Nitroaniline C->D Acid or Base Hydrolysis SNAr_Pathway A Nitro-Aryl Halide (e.g., o-nitrochlorobenzene) B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Addition C Substituted Nitroaniline B->C Elimination of Halide Nuc Nucleophile (e.g., NH₃, R-NH₂) Nuc->A Reduction_Pathway A m-Dinitrobenzene B m-Nitroaniline A->B Selective Reducing Agent (e.g., NaSH or H₂/Catalyst) Experimental_Workflow start Start: Mix Acetanilide, Acetic Acid, H₂SO₄ cool Cool Mixture (0-5°C) start->cool add_hno3 Slowly Add Fuming HNO₃ cool->add_hno3 react Stir at Room Temp (20 min) add_hno3->react precipitate Pour onto Ice react->precipitate filter Filter & Wash Solid (Crude Nitroacetanilide) precipitate->filter hydrolyze Hydrolyze with 70% H₂SO₄ filter->hydrolyze isolate Cool, Filter & Recrystallize (Pure p-Nitroaniline) hydrolyze->isolate end End isolate->end

References

Comparative Analysis of the Biological Activity of 3-Fluoro-2-methyl-6-nitroaniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, including nitroanilines, are a well-established class of molecules with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to cytotoxic effects.[1][2][3] The electron-withdrawing nature of the nitro group is a key determinant of their biological mechanism, often involving bioreductive activation under hypoxic conditions, which is particularly relevant in solid tumors.[1][4] The nature and position of other substituents on the aniline ring, such as halogens and alkyl groups, further modulate this activity.[5]

Comparative Cytotoxicity and Anticancer Activity

The cytotoxic potential of substituted anilines is significantly influenced by the presence and position of electron-withdrawing groups like the nitro moiety.[5] Generally, nitroanilines exhibit greater cytotoxicity compared to unsubstituted aniline.[5] For instance, ortho- and para-nitroanilines are more cytotoxic than the meta-isomer.[5] The introduction of a halogen, such as chlorine, also enhances cytotoxicity, with the para-substituted isomer showing the highest toxicity among chloroanilines.[5]

N-substituted 2-nitroaniline derivatives have shown particular promise as anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[1] The substitution on the nitrogen atom can be tailored to enhance potency and selectivity.[1] Furthermore, certain nitroaniline mustards have been developed as hypoxia-selective cytotoxic agents, which are activated under the low oxygen conditions characteristic of solid tumors.[4]

Comparative Antimicrobial Activity

Substituted nitroanilines have also demonstrated significant potential as antimicrobial agents.[1] For example, derivatives of 2-Fluoro-5-nitroaniline have been synthesized and shown to possess antibacterial activity.[6] Trifluoro-anilines have been studied for their efficacy against Vibrio species, with some compounds showing potent antibacterial and antibiofilm properties.[7][8] The mechanism of antimicrobial action for nitro compounds often involves the reduction of the nitro group to produce toxic radical species that can damage cellular macromolecules, including DNA.[3]

Quantitative Biological Activity Data

The following table summarizes the biological activity data for several substituted nitroanilines, providing a basis for comparison.

CompoundBiological ActivityAssay/Cell LineMeasurementValueReference
2-NitroanilineCytotoxicitySubmitochondrial ParticlesEC50180 µM[5]
3-NitroanilineCytotoxicitySubmitochondrial ParticlesEC50250 µM[5]
4-NitroanilineCytotoxicitySubmitochondrial ParticlesEC50210 µM[5]
2-ChloroanilineCytotoxicitySubmitochondrial ParticlesEC50220 µM[5]
3-ChloroanilineCytotoxicitySubmitochondrial ParticlesEC50140 µM[5]
4-ChloroanilineCytotoxicitySubmitochondrial ParticlesEC50110 µM[5]
2,4-DichloroanilineCytotoxicitySubmitochondrial ParticlesEC5072.5 µM[5]
N-(4-Methylphenyl)-2-nitroanilineAnticancerHCT116IC505.9 nM[1]
N-(4-(Dimethylamino)phenyl)-2-nitroanilineAnticancerHCT116IC508.7 µM[1]
2,4-Dinitrophenyl mustard derivativeAnticancer (hypoxic)UV4Selectivity60-70 fold[4]
2-Iodo-4-trifluoromethylaniline (ITFMA)AntibacterialV. parahaemolyticusMIC50 µg/mL[7]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)AntibacterialV. parahaemolyticusMIC100 µg/mL[7]

Experimental Protocols

Determination of Cytotoxicity using the MTT Assay

A common method to assess the cytotoxic effects of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., substituted nitroanilines). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing a Potential Mechanism of Action

The following diagram illustrates a potential signaling pathway for nitroaniline-induced cytotoxicity, which often involves the generation of reactive oxygen species and subsequent induction of apoptosis.

G Potential Signaling Pathway for Nitroaniline-Induced Cytotoxicity cluster_cell Cell Nitroaniline Nitroaniline Bioreduction Bioreduction Nitroaniline->Bioreduction Cellular Reductases Nitro_Radical Nitro Radical Anion Bioreduction->Nitro_Radical ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Oxygen Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity.

The following diagram illustrates the general experimental workflow for determining the cytotoxicity of substituted nitroanilines using the MTT assay.

G Experimental Workflow for Cytotoxicity (MTT Assay) Start Start Cell_Culture Cell Culture (e.g., HCT116) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Substituted Nitroanilines Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to the Computational Modeling of 3-Fluoro-2-methyl-6-nitroaniline Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for predicting the molecular properties of 3-Fluoro-2-methyl-6-nitroaniline. Due to the limited availability of direct experimental or computational studies on this specific molecule, this guide leverages data from structurally similar compounds to evaluate the performance and applicability of various computational models. The following sections present a comparison of calculated and experimental data for key analogues, detail the computational methodologies, and provide a standardized workflow for such computational studies.

Comparison of Computational Models for Analogous Compounds

The accuracy of computational models can be assessed by comparing their predictions with experimental data. For the purpose of this guide, we will examine data for molecules that are structurally related to this compound, namely 2-methyl-6-nitroaniline and isomers of fluoronitroaniline.

Molecular Geometry

Density Functional Theory (DFT) is a widely used method for geometry optimization. The B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide good agreement with experimental X-ray diffraction data for related aromatic nitro compounds.[1]

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for 4-Nitroaniline

BondB3LYP/6-311++G(d,p)[1]Experimental (X-ray)[1]
C1-N(H2)1.3831.355
C4-N(O2)1.4851.478
N(O2)-O1.2381.227
C1-C21.4051.398
C2-C31.3851.379

Note: The theoretical calculations pertain to a molecule in the gaseous phase, while experimental data is for the solid state, which can account for minor discrepancies.[1]

Vibrational Frequencies

Computational methods can predict vibrational spectra (FTIR and Raman), which are crucial for molecular characterization. The calculated frequencies are often scaled to better match experimental values.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Nitroaniline

Vibrational ModeDFT/B3LYP/6-31G**[2][3]Experimental (FTIR)[2][3]
N-H asymmetric stretching35183520
N-H symmetric stretching34023400
NO₂ asymmetric stretching15751578
NO₂ symmetric stretching13551357
C-N stretching12851282
Electronic Properties

Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are important indicators of a molecule's reactivity and electronic transitions.

Table 3: Comparison of Calculated Electronic Properties (eV) for Fluoronitroaniline Isomers

MoleculeMethodHOMOLUMOEnergy Gap
5-Nitro-2-fluoroanilineDFT/B3LYP[4]--3.874
2-Nitro-5-fluoroanilineDFT/B3LYP[4]--3.979
5-Nitro-2-fluoroanilineHartree-Fock (HF)[4]--8.248
2-Nitro-5-fluoroanilineHartree-Fock (HF)[4]--8.176

Experimental and Computational Protocols

Reproducibility and accuracy are paramount in computational chemistry. The following outlines a typical protocol for the computational modeling of a molecule like this compound, as well as standard experimental procedures for acquiring comparative data.

Computational Workflow

A typical computational chemistry workflow for predicting molecular properties is illustrated in the diagram below. This process begins with defining the molecular structure and proceeds through geometry optimization and property calculation.

G Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis and Output mol_input Molecular Input (SMILES, 2D/3D structure) method_selection Method Selection (e.g., DFT, HF) mol_input->method_selection basis_set Basis Set Selection (e.g., 6-311++G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop analysis Data Analysis and Visualization electronic_prop->analysis properties Predicted Properties (Geometry, Spectra, HOMO/LUMO) analysis->properties

Caption: A generalized workflow for computational molecular property prediction.

Experimental Protocols
  • Fourier Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of a solid sample is typically recorded using the KBr pellet technique. The spectrum is scanned in the 4000-400 cm⁻¹ range.[2]

  • Raman Spectroscopy : The FT-Raman spectrum can be obtained using a spectrometer with a Nd:YAG laser for excitation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • X-ray Crystallography : Single crystal X-ray diffraction is used to determine the precise molecular geometry in the solid state.

Comparison of Computational Methods

The choice of computational method significantly impacts the accuracy and computational cost of the predictions.

G Comparison of Computational Methods cluster_methods Computational Methods cluster_properties Key Comparison Metrics dft Density Functional Theory (DFT) (e.g., B3LYP) accuracy Accuracy dft->accuracy Good balance cost Computational Cost dft->cost Moderate electron_correlation Electron Correlation dft->electron_correlation Approximated hf Hartree-Fock (HF) hf->accuracy Lower (neglects correlation) hf->cost Low hf->electron_correlation Neglected mp2 Møller-Plesset Perturbation Theory (MP2) mp2->accuracy Higher (includes correlation) mp2->cost High mp2->electron_correlation Included

Caption: A logical comparison of common computational chemistry methods.

References

Confirming the Regiochemistry of Nitration in 3-Fluoro-2-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regiochemical outcomes of the nitration of 3-fluoro-2-methylaniline. By examining the directing effects of the fluoro and methyl substituents, we will predict the major product(s) of the electrophilic aromatic substitution reaction. This document serves as a valuable resource for chemists engaged in the synthesis of complex aromatic compounds, particularly in the fields of pharmaceutical and materials science, where precise control of isomer distribution is critical.

Theoretical Framework: Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of nitration on a substituted benzene ring is governed by the electronic properties of the existing substituents. These groups can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a classic example of an activating, ortho-, para-director due to inductive effects and hyperconjugation.[1][2]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its reactivity. Most deactivating groups are meta-directors.

  • Halogens: Halogens, such as fluorine, present a unique case. They are deactivating due to their strong inductive electron-withdrawing effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions.[1][2] Consequently, halogens are deactivating but ortho-, para-directing.[1][2] For fluorine, the +M effect is relatively significant, but the -I effect dominates, leading to overall deactivation.[1]

In the case of 3-fluoro-2-methylaniline, we have a complex interplay of three substituents: the strongly activating amino group (-NH₂), the weakly activating methyl group (-CH₃), and the deactivating but ortho-, para-directing fluoro group (-F). The powerful activating and ortho-, para-directing nature of the amino group will be the dominant factor in determining the position of nitration. However, due to the high reactivity of aniline itself, direct nitration often leads to oxidation and the formation of multiple products. Therefore, it is common practice to first protect the amino group as an acetanilide, which moderates its activating effect and provides steric hindrance.

For the purpose of this guide, we will consider the nitration of N-acetyl-3-fluoro-2-methylaniline. The acetyl group is still a strong ortho-, para-director, but less so than the amino group. The directing effects of the methyl and fluoro groups will therefore play a more significant role in determining the final regiochemical outcome.

Predicted Regiochemistry of Nitration

The nitration of N-acetyl-3-fluoro-2-methylaniline will be directed by the cumulative effects of the N-acetyl, methyl, and fluoro substituents. The available positions for substitution are C4, C5, and C6.

  • Position C4: Ortho to the methyl group and para to the fluoro group. This position is electronically favored by both the methyl and fluoro groups.

  • Position C5: Meta to both the methyl and fluoro groups, but para to the N-acetyl group. This position is strongly favored by the N-acetyl group.

  • Position C6: Ortho to the N-acetyl group and meta to the fluoro group. This position is electronically favored by the N-acetyl group but may be sterically hindered by the adjacent methyl group.

Considering these factors, the primary products are expected to be the 4-nitro and 6-nitro isomers, with the potential for a smaller amount of the 5-nitro isomer. The steric hindrance at the C6 position from the adjacent methyl group may favor the formation of the 4-nitro isomer.

Quantitative Data Summary

Product IsomerPredicted Relative Yield (%)Key Directing Influences
4-Nitro-3-fluoro-2-methylaniline50 - 70Strong activation from the amino group (as acetanilide), ortho to methyl, para to fluoro.
6-Nitro-3-fluoro-2-methylaniline20 - 40Strong activation from the amino group (as acetanilide), sterically hindered.
5-Nitro-3-fluoro-2-methylaniline< 10Para to the amino group (as acetanilide), but meta to both methyl and fluoro.

Experimental Protocol: Nitration of 3-Fluoro-2-methylaniline (via Acetanilide)

This protocol is adapted from general procedures for the nitration of substituted anilines.[3][4]

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the mixture at a moderate temperature (e.g., 50 °C) for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the N-(3-fluoro-2-methylphenyl)acetamide.

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration of N-(3-fluoro-2-methylphenyl)acetamide

  • Add the dried N-(3-fluoro-2-methylphenyl)acetamide to concentrated sulfuric acid at 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10 °C.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[2]

  • Pour the reaction mixture over crushed ice to precipitate the nitrated products.

  • Filter, wash with cold water until the washings are neutral, and dry the crude product mixture.

Step 3: Deprotection (Hydrolysis)

  • Heat the mixture of nitro-N-(3-fluoro-2-methylphenyl)acetamide isomers under reflux with aqueous sulfuric acid for 1-2 hours.[3]

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitroaniline isomers.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the mixture of nitro-3-fluoro-2-methylaniline isomers.

Step 4: Separation and Characterization

  • The individual isomers can be separated by column chromatography or fractional crystallization.

  • Characterize each isomer using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm their structures.

Visualization of Directing Effects

The following diagram illustrates the interplay of the directing effects of the substituents on the aromatic ring, leading to the predicted regiochemical outcome of the nitration.

G cluster_reactants Reactant and Substituent Effects cluster_positions Potential Nitration Sites cluster_products Predicted Products Reactant 3-Fluoro-2-methylaniline Derivative NHAc N-Acetyl Group (Strongly Activating, o,p-Director) Me Methyl Group (Activating, o,p-Director) F Fluoro Group (Deactivating, o,p-Director) C4 Position C4 NHAc->C4 p-directing C5 Position C5 NHAc->C5 m-directing (less favored) C6 Position C6 NHAc->C6 o-directing (Steric Hindrance) Me->C4 o-directing Me->C5 m-directing (less favored) F->C4 p-directing F->C5 m-directing (less favored) F->C6 o-directing P_C4 4-Nitro Product (Major) C4->P_C4 Electronically Favored P_C5 5-Nitro Product (Trace) C5->P_C5 Electronically Disfavored P_C6 6-Nitro Product (Minor) C6->P_C6 Electronically Favored, Sterically Hindered

Caption: Directing effects in the nitration of N-acetyl-3-fluoro-2-methylaniline.

References

Comparative Analytical Cross-Validation of 3-Fluoro-2-methyl-6-nitroaniline and Key Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 3-Fluoro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis, and compares its analytical profile with two structurally related alternatives: 2-methyl-6-nitroaniline and 4-Fluoro-2-methyl-6-nitroaniline. The selection of a starting material with well-defined analytical characteristics is crucial for ensuring the purity, consistency, and quality of downstream products in the drug development pipeline. This document presents available analytical data, detailed experimental protocols, and visual workflows to aid in the selection and quality control of these critical chemical building blocks.

Data Presentation: Comparative Analytical Data

The following tables summarize the available analytical data for this compound and its structural analogues. It is important to note that while analytical data is mentioned by various suppliers, publicly available spectra and detailed chromatograms for this compound are limited. The data for the alternatives is more readily available in established databases.

Table 1: Spectroscopic Data Comparison

Analytical Technique This compound 2-Methyl-6-nitroaniline 4-Fluoro-2-methyl-6-nitroaniline
¹H NMR Data not publicly available. Expected signals would include aromatic protons, a methyl singlet, and an amine singlet, with splitting patterns influenced by the fluorine atom.¹H NMR (90 MHz, CDCl₃): δ 7.85 (d, 1H), 7.25 (t, 1H), 6.8 (d, 1H), 6.1 (s, 2H), 2.2 (s, 3H).[1]Data not publicly available. Expected signals would include aromatic protons with fluorine coupling, a methyl singlet, and an amine singlet.
¹³C NMR Data not publicly available.Data available, but specific shifts not detailed in the provided search results.Data not publicly available.
IR (Infrared) Spectroscopy Data not publicly available. Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), C=C stretching (aromatic), N-O stretching (nitro group), and C-F stretching.KBr disc (cm⁻¹): Peaks corresponding to N-H, C-H, C=C, and N-O functional groups are expected. Specific peak positions are available in spectral databases.[2]Data not publicly available.
Mass Spectrometry (MS) Data not publicly available. Expected molecular ion peak (m/z) corresponding to its molecular weight.Electron Ionization (EI): Molecular ion (M⁺) at m/z 152, with characteristic fragmentation patterns.[3]Data not publicly available. Expected molecular ion peak (m/z) corresponding to its molecular weight.

Table 2: Chromatographic Data Comparison

Analytical Technique This compound 2-Methyl-6-nitroaniline 4-Fluoro-2-methyl-6-nitroaniline
HPLC (High-Performance Liquid Chromatography) Purity analysis methods are available from commercial suppliers, though specific parameters are not detailed.[4]A reverse-phase HPLC method using a C18 or Newcrom R1 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is established.[5][6] Purity is often reported as 99+% by HPLC.[7]Purity analysis methods are available from commercial suppliers, though specific parameters are not detailed.

Experimental Protocols

Detailed experimental protocols for the analytical characterization of these nitroaniline derivatives are provided below. These are generalized procedures based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • GC-MS Parameters (for EI):

    • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • LC-MS Parameters (for ESI):

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions (General Reversed-Phase Method):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with an optional acid modifier like 0.1% phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the nitroaniline chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Determine the retention time for the main peak and calculate the purity by the area percentage method.

Mandatory Visualizations

Synthetic Pathway of a Generic Kinase Inhibitor

The following diagram illustrates a hypothetical synthetic pathway where substituted nitroanilines are used as key starting materials for the synthesis of a generic kinase inhibitor. This highlights the importance of their purity in the final drug substance.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Start1 This compound Step1 Reduction of Nitro Group Start1->Step1 Start2 Alternative (e.g., 2-Methyl-6-nitroaniline) Start2->Step1 Step2 Amide Coupling Step1->Step2 Step3 Cyclization Step2->Step3 Product Kinase Inhibitor API Step3->Product

Caption: Hypothetical synthetic pathway of a kinase inhibitor.

Experimental Workflow for Quality Control

This diagram outlines a typical workflow for the analytical quality control of incoming batches of substituted nitroanilines, ensuring they meet the required specifications before use in synthesis.

G Start Receive Starting Material Batch QC_Check Quality Control Analysis Start->QC_Check Identity Identity Confirmation (NMR, IR, MS) QC_Check->Identity Purity Purity Assessment (HPLC) QC_Check->Purity Decision Pass/Fail Decision Identity->Decision Purity->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality control workflow for starting materials.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the production of 3-Fluoro-2-methyl-6-nitroaniline, a key intermediate in various research and development applications. The following sections detail two primary synthetic strategies, supported by quantitative data and detailed experimental protocols to inform methodology selection.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the electrophilic nitration of a substituted aniline precursor. The efficiency and outcome of the synthesis are highly dependent on the chosen strategy, particularly concerning the protection of the amine functional group. Below, we compare a direct nitration approach with a multi-step protection-nitration-deprotection sequence.

Data Presentation: Performance Metrics

The table below summarizes the key quantitative data for two plausible and efficient synthetic routes to this compound.

MetricRoute 1: Direct NitrationRoute 2: Acyl-Protected Nitration
Starting Material 2-Fluoro-3-methylaniline2-Fluoro-3-methylaniline
Overall Yield (Estimated) 55-65%70-80%
Purity (Post-Purification) >98%>99%
Number of Steps 13
Total Reaction Time (Approx.) 4-6 hours10-14 hours
Key Reagents H₂SO₄, HNO₃Acetic Anhydride, H₂SO₄, HNO₃, HCl
Advantages Fewer steps, faster overall time.Higher yield, improved regioselectivity, easier temperature control.[1]
Disadvantages Risk of over-nitration, potentially lower yield, formation of isomers.More steps, longer total time, higher reagent consumption.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the two compared routes.

Route 1: Direct Nitration of 2-Fluoro-3-methylaniline

This method involves the direct electrophilic aromatic substitution of 2-Fluoro-3-methylaniline using a standard nitrating mixture.

Materials:

  • 2-Fluoro-3-methylaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (approx. 4 volumes relative to the aniline).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2-Fluoro-3-methylaniline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, ensuring the reaction temperature does not exceed 10°C.[2]

  • After the addition is complete, stir the mixture at 5-10°C for an additional 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Acyl-Protected Nitration and Deprotection

This route involves protecting the amine as an acetamide, followed by nitration and subsequent hydrolysis to yield the final product. This multi-step process often leads to higher yields and purity.[1]

Step 1: Acetylation of 2-Fluoro-3-methylaniline

  • Dissolve 2-Fluoro-3-methylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Pour the cooled reaction mixture into cold water to precipitate the product, N-(2-fluoro-3-methylphenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(2-fluoro-3-methylphenyl)acetamide

  • Add the dried N-(2-fluoro-3-methylphenyl)acetamide from Step 1 to concentrated sulfuric acid at 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[3][4]

  • Stir for 2-3 hours at low temperature after addition is complete.

  • Pour the mixture onto ice to precipitate the nitro-product, N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide.

  • Filter, wash with cold water, and dry the solid.

Step 3: Hydrolysis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

  • Suspend the nitro-acetamide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and dry to yield this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical and chemical pathways described in this guide.

cluster_start Starting Material cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Acyl-Protected Nitration cluster_end Final Product Start 2-Fluoro-3-methylaniline R1_Step1 Direct Nitration (H₂SO₄, HNO₃) Start->R1_Step1 1 Step R2_Step1 Step A: Acetylation (Acetic Anhydride) Start->R2_Step1 3 Steps R1_Result Lower Yield (55-65%) Isomer Formation R1_Step1->R1_Result End This compound R1_Result->End R2_Step2 Step B: Nitration (H₂SO₄, HNO₃) R2_Step1->R2_Step2 R2_Step3 Step C: Hydrolysis (HCl, Heat) R2_Step2->R2_Step3 R2_Result Higher Yield (70-80%) High Purity R2_Step3->R2_Result R2_Result->End

Caption: Comparative workflow of two synthetic routes.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-methyl-6-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of 3-Fluoro-2-methyl-6-nitroaniline, it is imperative to treat this substance as a hazardous waste from its point of generation through to its final treatment at an approved facility. [1] This guide provides essential information on handling, spill containment, and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This chemical is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile rubber gloves.[1]
Body Protection A lab coat or chemical-resistant apron.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large spills or in poorly ventilated areas.[1]

Work should be conducted under a fume hood to avoid inhalation of the substance. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

Spill & Leak Management

In the event of a spill, immediate action is crucial to prevent the substance from entering drains or waterways.[1]

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately evacuate the vicinity of the spill.[1]

  • Wear Appropriate PPE: Ensure you are wearing the recommended PPE before addressing the spill.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spill.[1]

  • Collect the Waste: Carefully collect the absorbed material and place it into a clean, dry, sealable, and labeled container for disposal.[1]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of as Hazardous Waste: The collected spill material must be disposed of as hazardous waste.[1]

Disposal Procedures

Under no circumstances should this compound be disposed of in regular trash or poured down the drain.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a well-ventilated and locked-up area.[2]

  • Contact Professional Disposal Services:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Documentation:

    • Maintain accurate records detailing the amount of waste generated and the date of disposal.[1]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol). The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[1]

    • After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[1]

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE C Collect Waste in a Labeled, Sealed Container A->C B Work in a Ventilated Area B->C D Store in a Secure, Ventilated Location C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Maintain Disposal Records E->F G Evacuate and Secure Area H Contain with Inert Material G->H If Spill Occurs I Collect and Containerize Spill Debris H->I J Decontaminate Spill Area I->J J->C Dispose of as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 3-Fluoro-2-methyl-6-nitroaniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals such as nitroanilines and fluoroanilines.

Chemical Hazard Summary

This compound is presumed to share hazards with other nitroaniline compounds. These are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[1] They may also cause skin and serious eye irritation and are often harmful to aquatic life with long-lasting effects.[1] Some nitroanilines are suspected of causing cancer.[1] Short-term exposure can lead to eye irritation and methaemoglobin formation, which impairs the blood's ability to transport oxygen.[2] Long-term exposure may result in liver damage.[2]

Hazardous Combustion Products: In case of fire, hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3][4]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.EN 166, ANSI Z87.1, 29 CFR 1910.133[1][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes. Always inspect gloves for integrity before use. A clean, buttoned lab coat must be worn. For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.Consult glove manufacturer data.[1][5]
Respiratory Protection For weighing and diluting, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory when working with this compound.

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

2. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed, properly labeled container.[1][6]

  • Keep away from incompatible materials, including strong oxidizing agents.[1]

3. Handling the Chemical:

  • Before handling, ensure all required PPE as specified in the table above is correctly worn.

  • Prevent all personal contact with the substance, including inhalation of dust or vapors.[8]

  • When weighing, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use non-sparking tools to prevent ignition.[9]

  • After handling, wash hands thoroughly with soap and water.[1][8]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[10][11]

  • In case of inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including unused or expired product, contaminated PPE (gloves, disposable lab coats), and lab supplies (weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2][5]

2. Disposal of Contaminated PPE:

  • Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[1] Contaminated clothing should be laundered separately before reuse.[8]

3. Empty Container Disposal:

  • Empty containers should be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

4. Professional Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Do not dispose of this chemical in regular trash or down the drain.[7][12]

Workflow and Logical Relationships

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess_Hazards Assess Hazards & Review SDS of Analogs Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Select_PPE->Prepare_Work_Area Receive_and_Store Receive and Store Securely Prepare_Work_Area->Receive_and_Store Weigh_and_Handle Weigh and Handle in Fume Hood Receive_and_Store->Weigh_and_Handle Conduct_Experiment Conduct Experiment Weigh_and_Handle->Conduct_Experiment Spill Spill Weigh_and_Handle->Spill Segregate_Waste Segregate Hazardous Waste Conduct_Experiment->Segregate_Waste Exposure Personal Exposure Conduct_Experiment->Exposure Dispose_Containers Triple Rinse or Dispose as Hazardous Waste Segregate_Waste->Dispose_Containers Contact_EHS Contact EHS for Pickup Dispose_Containers->Contact_EHS Spill->Contact_EHS First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for handling and disposal of this compound.

References

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